SPI-112
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZSNNAEVDPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Target of SPI-112
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target of the investigational compound SPI-112. It details the biochemical and cellular activities of this compound and its cell-permeable analog, SPI-112Me, with a focus on their interaction with the protein tyrosine phosphatase Shp2 (PTPN11). This document includes quantitative data on binding affinity and inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective competitive inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2][3] Shp2 is a critical component of multiple signaling pathways that regulate cell growth, differentiation, and survival.[4] Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it an attractive target for therapeutic intervention.[1] While this compound itself exhibits poor cell permeability, its methyl ester prodrug, SPI-112Me, can effectively enter cells and is subsequently hydrolyzed to the active inhibitor, this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its methyl ester analog, SPI-112Me, in relation to their target, Shp2.
Table 1: Binding Affinity and Inhibitory Constants of this compound against Shp2
| Parameter | Value | Method |
| Dissociation Constant (KD) | 1.30 ± 0.14 µM | Surface Plasmon Resonance (SPR) |
| Inhibition Constant (Ki) | 0.8 µM | Enzyme Kinetics (Competitive Inhibition Model) |
| IC50 (Shp2) | 1.0 µM | In vitro PTP Activity Assay |
Table 2: Selectivity Profile of this compound
| Target | IC50 |
| Shp2 | 1.0 µM |
| PTP1B | 14.5 µM |
| General PTPs | 18.3 µM |
Table 3: Cellular Activity of this compound and SPI-112Me
| Compound | Cellular Activity | Rationale |
| This compound | No detectable cellular activity | Poor cell permeability due to a negatively charged carboxyl group. |
| SPI-112Me | Active in cells | A methyl ester analog that is cell-permeable and is hydrolyzed to this compound intracellularly. |
| SPI-112Me (Shp2 PTP IC50 in vitro) | > 100 µM | The prodrug form does not inhibit Shp2 directly. |
Signaling Pathways
Shp2 plays a dual role in cellular signaling, acting as a positive regulator of the Ras-Erk pathway and a negative regulator of the IFN-γ-STAT1 pathway. SPI-112Me, by inhibiting Shp2, modulates these pathways.
Ras-Erk Signaling Pathway
Shp2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to the Ras-Erk (MAPK) pathway, which is essential for cell proliferation and survival. Upon growth factor stimulation, Shp2 is recruited to phosphorylated docking proteins, where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream Erk cascade. Inhibition of Shp2 by SPI-112Me has been shown to attenuate EGF-stimulated Erk1/2 activation.
IFN-γ-STAT1 Signaling Pathway
Shp2 negatively regulates the interferon-gamma (IFN-γ) signaling pathway by dephosphorylating STAT1 (Signal Transducer and Activator of Transcription 1). IFN-γ-induced STAT1 phosphorylation is critical for its dimerization, nuclear translocation, and subsequent transcription of genes involved in anti-proliferative and apoptotic responses. By inhibiting Shp2, SPI-112Me enhances IFN-γ-stimulated STAT1 tyrosine phosphorylation, leading to an increased anti-proliferative effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with Shp2.
Surface Plasmon Resonance (SPR) Binding Assay
This protocol describes the determination of the binding kinetics of this compound to Shp2.
Materials:
-
Recombinant human Shp2 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Sensor Chip Preparation: The surface of the CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: A solution of recombinant Shp2 (e.g., 50 µg/mL in immobilization buffer) is injected over the activated surface to achieve the desired immobilization level.
-
Deactivation: The remaining active esters are deactivated by injecting 1 M ethanolamine-HCl.
-
Analyte Binding: A series of concentrations of this compound, prepared in running buffer, are injected over the immobilized Shp2 surface.
-
Data Analysis: The association (kon) and dissociation (koff) rates are measured from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as koff/kon.
In Vitro Shp2 PTP Activity Assay
This protocol details the measurement of the inhibitory effect of this compound on Shp2 phosphatase activity.
Materials:
-
Recombinant human Shp2 protein
-
This compound
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: A working solution of Shp2 (e.g., 0.5 nM final concentration) is prepared in the assay buffer.
-
Inhibitor Preparation: Serial dilutions of this compound are prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture: The Shp2 solution is pre-incubated with various concentrations of this compound or vehicle (DMSO) in the wells of a 384-well plate.
-
Initiation of Reaction: The phosphatase reaction is initiated by the addition of the DiFMUP substrate.
-
Measurement: The increase in fluorescence, resulting from the dephosphorylation of DiFMUP, is measured over time using a fluorescence plate reader (Excitation/Emission ~358/450 nm).
-
Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound and its prodrug.
Conclusion
This compound is a well-characterized inhibitor of the protein tyrosine phosphatase Shp2. While its own utility is limited by poor cell permeability, its prodrug, SPI-112Me, provides a valuable tool for studying the cellular functions of Shp2. The inhibition of Shp2 by SPI-112Me leads to the modulation of key signaling pathways, including the attenuation of the pro-proliferative Ras-Erk pathway and the enhancement of the anti-proliferative IFN-γ-STAT1 pathway. This dual mechanism of action makes Shp2 an important target for further drug development efforts in oncology and other diseases with aberrant Shp2 signaling.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
SPI-112 SHP2 Inhibitor: A Technical Overview
Introduction
The Protein Tyrosine Phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including proliferation, differentiation, and migration. Its role as a positive regulator in growth factor and cytokine signaling pathways, particularly the RAS-MAPK cascade, has made it an attractive target for anticancer drug discovery. Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia. SPI-112 has been identified as a potent and selective competitive inhibitor of Shp2. However, its utility in cellular studies was limited due to poor cell permeability. To address this, a methyl ester analog, SPI-112Me, was synthesized. This cell-permeable prodrug is hydrolyzed by intracellular esterases to release the active inhibitor, this compound, enabling the investigation of Shp2 inhibition in cellular contexts.[1][2][3][4]
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of the Shp2 protein tyrosine phosphatase.[2] This mode of inhibition suggests that this compound directly competes with substrate molecules for binding to the catalytic site of Shp2. The inhibitory activity of this compound is selective for Shp2 over other protein tyrosine phosphatases such as PTP1B. The cell-permeable analog, SPI-112Me, effectively delivers this compound into cells, where it exerts its inhibitory effects on Shp2-mediated signaling pathways.
Signaling Pathways Modulated by SPI-112Me
EGF-Stimulated Signaling:
In response to Epidermal Growth Factor (EGF) stimulation, Shp2 is recruited to phosphorylated docking proteins like Gab1, leading to the activation of the Ras/MAPK pathway, which is crucial for cell proliferation and migration. SPI-112Me has been shown to inhibit several key events in this pathway:
-
Inhibition of Paxillin Dephosphorylation: SPI-112Me treatment prevents the dephosphorylation of paxillin, a focal adhesion-associated protein, which is a downstream target of Shp2.
-
Inhibition of Erk1/2 Activation: A critical consequence of Shp2 activation is the phosphorylation and activation of Erk1/2. SPI-112Me effectively inhibits EGF-stimulated Erk1/2 activation.
-
Inhibition of Cell Migration: By disrupting the EGF-Shp2-Erk1/2 signaling axis, SPI-112Me leads to a reduction in EGF-induced cell migration.
Signaling in SHP2 Mutant-Driven Cancers:
Gain-of-function mutations in Shp2, such as E76K, lead to constitutive activation of the phosphatase and downstream signaling pathways, promoting cell survival and proliferation in certain cancers like leukemia. SPI-112Me has demonstrated efficacy in this context by:
-
Inhibiting SHP2(E76K)-dependent cell survival: Treatment with SPI-112Me reduces the viability of cells transformed with the oncogenic Shp2(E76K) mutant.
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Suppressing SHP2(E76K)-induced Erk1/2 activation and Bcl-XL expression: The pro-survival effect of the Shp2(E76K) mutant is partly mediated by the upregulation of the anti-apoptotic protein Bcl-XL through the Erk1/2 pathway. SPI-112Me inhibits both Erk1/2 activation and subsequent Bcl-XL expression.
Interferon-gamma (IFN-γ) Signaling:
Shp2 is also known to negatively regulate the JAK/STAT signaling pathway, which is activated by cytokines like IFN-γ. By inhibiting Shp2, SPI-112Me can enhance IFN-γ-mediated cellular responses:
-
Enhanced STAT1 Tyrosine Phosphorylation: SPI-112Me treatment leads to increased tyrosine phosphorylation of STAT1, a key step in the activation of the IFN-γ signaling pathway.
-
Increased ISRE-luciferase reporter activity and p21 expression: The enhanced STAT1 activation results in increased transcription of IFN-γ target genes, as demonstrated by increased Interferon-Stimulated Response Element (ISRE) reporter activity and upregulation of the cell cycle inhibitor p21.
-
Augmented Anti-proliferative Effect of IFN-γ: By potentiating the IFN-γ signaling pathway, SPI-112Me enhances the anti-proliferative effects of this cytokine.
Quantitative Data
The following tables summarize the key quantitative data for the this compound SHP2 inhibitor.
| Parameter | Value | Target | Notes |
| IC50 | 1 µM | SHP2 | In vitro biochemical assay. |
| IC50 | 18.3 µM | PTP (unspecified) | |
| IC50 | 14.5 µM | PTP1B | Demonstrates selectivity for SHP2. |
| Ki | 0.8 µM | SHP2 | Competitive inhibition model. |
| KD | 1.30 µM | SHP2 | Determined by Surface Plasmon Resonance (SPR). |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and SPI-112Me are provided below.
In vitro SHP2 PTP Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Shp2.
-
Reagents: Recombinant Shp2 protein, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Procedure:
-
Prepare a solution of the inhibitor (this compound) at various concentrations.
-
In a 96-well plate, add the Shp2 enzyme to the assay buffer.
-
Add the inhibitor solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between an inhibitor and its target protein.
-
Instrumentation: A Biacore instrument or similar.
-
Procedure:
-
Immobilize the purified Shp2 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a series of dilutions of the inhibitor (this compound) in a suitable running buffer (e.g., HBS-EP).
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the binding event.
-
Regenerate the sensor chip surface between injections using a regeneration solution (e.g., a low pH buffer).
-
Analyze the sensorgram data using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Western Blotting for Phosphorylated Proteins (Erk1/2, Paxillin, STAT1)
This technique is used to detect changes in the phosphorylation state of specific proteins in cell lysates.
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor (SPI-112Me) for the desired time and concentration.
-
Stimulate the cells with an appropriate agonist (e.g., EGF or IFN-γ) if required.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Erk1/2, anti-phospho-paxillin, or anti-phospho-STAT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of an inhibitor on the ability of cells to migrate and close a "wound" in a cell monolayer.
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Treat the cells with the inhibitor (SPI-112Me) at various concentrations.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 8-12 hours) using a microscope.
-
Measure the width of the wound at different time points and calculate the rate of wound closure.
-
Compare the migration rate of inhibitor-treated cells to that of untreated control cells.
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound and SPI-112Me.
Clinical Development
As of the current date, there is no publicly available information regarding the progression of this compound or its analogs into clinical trials. The research on this compound has been primarily at the preclinical stage, focusing on its biochemical and cellular characterization.
Conclusion
This compound is a potent and selective competitive inhibitor of the SHP2 phosphatase. The development of its cell-permeable prodrug, SPI-112Me, has enabled the elucidation of its cellular functions. SPI-112Me effectively inhibits SHP2-mediated signaling pathways, leading to reduced cell proliferation and migration in cancer models driven by hyperactive SHP2. Furthermore, it enhances the anti-proliferative effects of IFN-γ by relieving the negative regulation of Shp2 on the JAK/STAT pathway. These findings underscore the therapeutic potential of targeting SHP2 and provide a valuable pharmacological tool for further research into the roles of Shp2 in health and disease. While this compound itself has not advanced to clinical trials, the insights gained from its study contribute to the broader understanding of SHP2 inhibition as a therapeutic strategy.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Discovery and Preclinical Development of SPI-112, a Competitive SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of SPI-112, a potent and selective inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-recognized target for anticancer drug discovery due to its role in mediating growth factor signaling pathways. This whitepaper details the discovery of this compound, its mechanism of action, and its biochemical and preclinical characterization. A key focus is the development of its cell-permeable methyl ester analog, SPI-112Me, which was engineered to overcome the parent compound's limitations. This guide consolidates all available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways to serve as a resource for researchers in oncology and drug development.
Introduction and Discovery
This compound was developed as part of a lead optimization program starting from the compound NSC-117199, identified from the NCI Diversity Set-1 as a SHP2 inhibitor.[1] Through synthetic efforts to improve upon the lead compound, this compound emerged as a potent and selective inhibitor of SHP2 phosphatase activity.[1] However, early studies revealed that this compound, which contains a polar nitro group or a negatively charged carboxylic acid group, is not cell-permeable, limiting its utility in cellular and in vivo studies.[1][2][3]
To address this limitation, a methyl ester prodrug, SPI-112Me, was synthesized.[1][3] The rationale was that the ester group would render the molecule more lipophilic, allowing it to cross the cell membrane. Once inside the cell, cellular esterases are predicted to hydrolyze the methyl ester, releasing the active inhibitor, this compound.[1][3] This approach proved successful, enabling the investigation of the cellular effects of SHP2 inhibition by this chemical scaffold.[3][4]
Mechanism of Action
This compound functions as a competitive inhibitor of SHP2.[1][2] Enzyme kinetic data indicates that this compound directly competes with the substrate for the catalytic site of the SHP2 enzyme.[2] This mechanism was further confirmed by surface plasmon resonance (SPR) assays, which demonstrated a direct, 1:1 stoichiometric binding interaction between this compound and the SHP2 protein.[2][3]
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial positive role in the RAS-MAPK signaling cascade downstream of various receptor tyrosine kinases (RTKs). Upon growth factor stimulation (e.g., Epidermal Growth Factor, EGF), SHP2 is recruited to phosphorylated docking proteins like Gab1, where it dephosphorylates specific substrates, ultimately leading to the activation of Ras and the downstream ERK1/2 kinases. The inhibition of SHP2 by this compound is therefore expected to attenuate this signaling pathway, leading to reduced cell proliferation and migration.
Quantitative Data and Biochemical Profile
The inhibitory activity and binding kinetics of this compound have been characterized through various in vitro assays. The data is summarized below.
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | SHP2 (PTPN11) | 1.0 µM | [2][5] |
| SHP-1 | 18.3 µM | [5] | |
| PTP1B | 14.5 µM | [2][5] | |
| Kᵢ (Inhibition Constant) | SHP2 (Competitive Inhibition) | 0.8 µM | [2] |
| Kᴅ (Dissociation Constant) | SHP2 (SPR Assay) | 1.30 µM | [2] |
| Cell Permeability | This compound | Not cell-permeable | [1][3] |
| SPI-112Me (Prodrug) | Cell-permeable | [1][3] |
Preclinical Cellular Studies with SPI-112Me
The cell-permeable prodrug, SPI-112Me, was used to probe the cellular functions of SHP2. Studies showed that SPI-112Me could effectively inhibit SHP2-dependent signaling and cellular processes.
-
Inhibition of EGF-Stimulated Signaling: Treatment of cells with SPI-112Me successfully inhibited epidermal growth factor (EGF)-stimulated SHP2 activity, which in turn blocked downstream ERK1/2 activation and the dephosphorylation of paxillin, a known SHP2 substrate.[3][4]
-
Effect on Cell Migration: Consistent with its role in cytoskeletal regulation, SHP2 inhibition by SPI-112Me led to a reduction in EGF-stimulated cell migration.[3][4]
-
Activity in Cancer Models: In TF-1 myeloid cells transformed with a gain-of-function SHP2(E76K) mutant, SPI-112Me inhibited cell survival.[1][3] This effect was associated with the suppression of SHP2 PTP activity, reduced ERK1/2 activation, and decreased expression of the anti-apoptotic protein Bcl-XL.[1][3]
-
Modulation of IFN-γ Signaling: SPI-112Me was shown to enhance interferon-gamma (IFN-γ)-stimulated STAT1 tyrosine phosphorylation and subsequent signaling, including increased ISRE-luciferase reporter activity and p21 expression, leading to an anti-proliferative effect.[1][3] This is consistent with SHP2's known role as a negative regulator of JAK/STAT signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below for reproducibility and reference.
In Vitro Phosphatase Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound against SHP2, SHP-1, and PTP1B.
-
Protocol:
-
Recombinant SHP2, SHP-1, or PTP1B enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
The phosphatase reaction is initiated by adding a synthetic phosphopeptide substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 15-30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., 1 M NaOH).
-
The amount of product (p-nitrophenol) generated is quantified by measuring the absorbance at 405 nm.
-
Data are normalized to control (DMSO-treated) enzyme activity, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding kinetics (Kᴅ) of this compound to SHP2.
-
Protocol:
-
Recombinant SHP2 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
A reference flow cell is prepared similarly but without the protein to control for non-specific binding.
-
Varying concentrations of this compound in a running buffer are injected over the sensor and reference surfaces.
-
The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index, recorded as response units (RU).
-
The sensor surface is regenerated between injections using a low pH buffer (e.g., glycine-HCl).
-
The resulting sensorgrams are corrected by subtracting the reference cell data. Kinetic constants (ka, kd) and the dissociation constant (Kᴅ = kd/ka) are determined by fitting the data to a 1:1 binding model.[2]
-
Cellular ERK1/2 Activation Assay
-
Objective: To assess the effect of SPI-112Me on growth factor-induced ERK1/2 activation.
-
Protocol:
-
Cells (e.g., HeLa) are serum-starved for 12-24 hours to reduce basal signaling.
-
Cells are pre-treated with various concentrations of SPI-112Me or DMSO (vehicle control) for 1-2 hours.
-
Cells are then stimulated with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.
-
The stimulation is stopped by washing with ice-cold PBS, and cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry. The ratio of p-ERK to total ERK is calculated to determine the level of inhibition.[3]
-
Conclusion and Future Outlook
This compound is a potent and selective competitive inhibitor of SHP2. While its poor cell permeability initially hindered its development, the creation of the SPI-112Me prodrug enabled the validation of SHP2 as a therapeutic target in various cellular contexts. The preclinical data demonstrate that inhibiting SHP2 with this scaffold can effectively block oncogenic signaling pathways (RAS-MAPK), reduce cell survival and migration, and potentiate anti-tumor immune signaling (IFN-γ/STAT1).
Despite these promising preclinical findings, there is no publicly available information on the further development of this compound or SPI-112Me into clinical trials. The field of SHP2 inhibition has since advanced significantly with the development of allosteric inhibitors that have entered clinical investigation. Nevertheless, the discovery and characterization of this compound and its prodrug represent an important case study in the early-stage development of catalytic-site SHP2 inhibitors and the strategies employed to overcome challenges such as cell permeability. The detailed protocols and data presented herein provide a valuable resource for researchers continuing to explore SHP2 biology and inhibitor development.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
The Pivotal Role of SHP2 in Cancer Signaling: A Technical Guide for Researchers and Drug Developers
An In-depth Examination of a Critical Oncogenic Phosphatase and Therapeutic Target
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in intracellular signaling pathways that drive tumorigenesis.[1][2] This non-receptor protein tyrosine phosphatase plays a multifaceted role, acting as both a phosphatase and a scaffold, to regulate a host of cellular processes including proliferation, survival, differentiation, and migration.[2][3] Dysregulation of SHP2 activity, through genetic mutations or overexpression, is implicated in a wide range of human cancers, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of SHP2 in cancer signaling, details key experimental methodologies for its study, and presents quantitative data to support its role as a central player in oncology.
SHP2: Structure, Function, and Mechanism of Action
SHP2 is comprised of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites.[6][7] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site.[7][8] Activation of SHP2 occurs upon the binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, such as receptor tyrosine kinases (RTKs) and scaffolding adapter proteins.[9][10] This binding event induces a conformational change, relieving the autoinhibition and allowing the PTP domain to dephosphorylate its substrates.[10]
Beyond its catalytic activity, SHP2 also functions as a scaffold protein, facilitating the assembly of signaling complexes.[2][11] This dual functionality allows SHP2 to exert precise control over key signaling cascades.
SHP2 in Core Cancer Signaling Pathways
SHP2 is a central regulator of several major signaling pathways that are frequently dysregulated in cancer.
The RAS-MAPK Pathway
SHP2 is a critical positive regulator of the RAS-Mitogen-Activated Protein Kinase (MAPK) pathway, a key cascade controlling cell proliferation and survival.[9][12] Upon activation by growth factors, SHP2 is recruited to phosphorylated RTKs or scaffolding proteins like GAB1 (GRB2-associated-binding protein 1).[13][14] There, it facilitates the activation of RAS through multiple mechanisms:
-
Dephosphorylation of RAS GTPase-Activating Proteins (GAPs): SHP2 can dephosphorylate GAPs, such as RasGAP (RASA1), thereby inhibiting their ability to promote the hydrolysis of GTP-bound (active) RAS to GDP-bound (inactive) RAS.[13][15]
-
Promotion of SOS1 Activity: SHP2 is involved in the recruitment and activation of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on RAS, leading to its activation.[2]
-
Direct Dephosphorylation of RAS: Some studies suggest that SHP2 can directly dephosphorylate a tyrosine residue on RAS itself, which enhances its interaction with the downstream effector RAF.[16][17]
The central role of SHP2 in activating the RAS-MAPK pathway is a key driver of its oncogenic potential.
The PI3K-AKT Pathway
The role of SHP2 in the Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is more complex, with both activating and inhibitory functions reported depending on the cellular context.[6][18]
-
Activating Role: In some contexts, SHP2 can promote PI3K/AKT signaling. For instance, SHP2 can form a complex with GAB2 and the p85 regulatory subunit of PI3K, potentially leading to pathway activation.[19]
-
Inhibitory Role: Conversely, SHP2 has been shown to negatively regulate PI3K/AKT signaling by dephosphorylating the p85 binding sites on GAB1, thereby preventing the recruitment and activation of PI3K.[20][21] SHP2 may also directly interact with and dephosphorylate the p85 subunit of PI3K.[22][23]
This dual regulatory role highlights the context-dependent nature of SHP2's function in cancer.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. Reactome | Dephosphorylation of Gab1 by SHP2 [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Interaction of Scaffolding Adaptor Protein Gab1 with Tyrosine Phosphatase SHP2 Negatively Regulates IGF-I-dependent Myogenic Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Expression and clinical significance of SHP2 in the tumor tissues of smokers with lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5.6. Crystal Violet Cell Viability Assay [bio-protocol.org]
- 17. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Expression of SHP2 and related markers in non-small cell lung cancer: a tissue microarray study of 80 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Receptor-specific regulation of phosphatidylinositol 3'-kinase activation by the protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. A Cross-Species Study of PI3K Protein-Protein Interactions Reveals the Direct Interaction of P85 and SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
SPI-112: A Technical Guide to a Potent and Selective SHP2 Chemical Probe
This guide provides an in-depth overview of SPI-112, a potent and selective competitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Due to its limited cell permeability, this document also details the characterization and application of its methyl ester prodrug, SPI-112Me, which facilitates cellular investigations. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound and SPI-112Me as chemical probes to investigate SHP2 function in biochemical and cellular contexts.
Core Compound Profile and Biochemical Data
This compound is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is a key regulator of various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] Dysregulation of SHP2 activity is implicated in numerous human diseases, particularly cancer.[3] this compound was developed from the lead compound NSC-117199 and demonstrates significant potency and selectivity for SHP2 in biochemical assays.[4] However, the presence of a polar carboxylic acid group in this compound's structure renders it cell-impermeable, limiting its direct use in studying cellular SHP2 activity.[4][5] To address this, a methyl ester analog, SPI-112Me, was synthesized as a cell-permeable prodrug that is predicted to be hydrolyzed to the active this compound form intracellularly.[4][6]
Table 1: Biochemical and Biophysical Characterization of this compound
| Parameter | Value | Method | Target | Notes |
| IC50 | 1 µM | Biochemical Assay | SHP2 | |
| 18.3 µM | Biochemical Assay | PTP1B | Demonstrates ~18-fold selectivity over PTP1B.[5] | |
| 14.5 µM | Biochemical Assay | General PTPs | ||
| Ki | 0.8 µM | Enzyme Kinetics | SHP2 | Best fitted with a competitive inhibition model.[5] |
| KD | 1.30 ± 0.14 µM | Surface Plasmon Resonance (SPR) | SHP2 | Displays 1:1 stoichiometric binding.[4] |
| ka (on-rate) | 2.24 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | SHP2 | |
| kd (off-rate) | 0.029 s-1 | Surface Plasmon Resonance (SPR) | SHP2 |
Experimental Protocols
Biochemical SHP2 Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound against recombinant SHP2 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human SHP2 (full-length)
-
Dually phosphorylated IRS-1 peptide (for SHP2 activation)[7]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[2]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[7]
-
This compound stock solution in DMSO
-
384-well black, flat-bottom plates
Procedure:
-
Enzyme Activation: Prepare a working solution of full-length SHP2 at 0.625 nM in Assay Buffer. Add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM. Incubate for 20 minutes at room temperature to allow for SHP2 activation.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Reaction:
-
To each well of a 384-well plate, add the desired concentration of this compound.
-
Add the activated SHP2 enzyme solution to each well for a final concentration of 0.5 nM.
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add DiFMUP to each well to a final concentration of 100 µM to start the reaction.[8]
-
Measurement: Monitor the increase in fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) over 60 minutes using a microplate reader.[8]
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) Binding Assay
This protocol describes the characterization of the binding kinetics of this compound to SHP2.
Materials:
-
Biacore T100 instrument (or equivalent)
-
CM5 Sensor Chip
-
Anti-His-tag antibody
-
His-tagged SHP2 (amino acids 1-525)[4]
-
Running Buffer: 50 mM Bis-Tris HCl (pH 7.0), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100, 3% DMSO[4]
-
This compound meglumine (B1676163) salt
Procedure:
-
Surface Preparation: Immobilize the anti-His-tag antibody on the CM5 sensor chip surface using standard amine coupling chemistry.
-
Ligand Capture: Inject the His-tagged SHP2 protein over the antibody-coated surface to capture the enzyme.
-
Analyte Injection: Prepare serial dilutions of this compound meglumine salt in Running Buffer (e.g., 0.12, 0.37, 1.1, 3.3, and 10 µM).[4]
-
Binding Measurement: Inject the different concentrations of this compound over the captured SHP2 surface and a reference flow cell. Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular SHP2 Activity Assay
This protocol details the procedure to assess the ability of SPI-112Me to inhibit SHP2 activity in intact cells.
Materials:
-
MDA-MB-468 breast cancer cells[4]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Epidermal Growth Factor (EGF)
-
SPI-112Me stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SHP2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
PTP assay buffer and substrate (DiFMUP)
Procedure:
-
Cell Treatment:
-
Plate MDA-MB-468 cells and allow them to adhere.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of SPI-112Me (e.g., 20 µM) or vehicle (DMSO) for a specified time.[4]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in Lysis Buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2 hours to capture the SHP2-antibody complexes.
-
Wash the beads several times with Lysis Buffer.
-
-
In Vitro Phosphatase Assay:
-
Resuspend the beads in a PTP assay buffer.
-
Add DiFMUP substrate and incubate.
-
Measure the fluorescence to determine SHP2 phosphatase activity.
-
-
Data Analysis: Compare the SHP2 activity from SPI-112Me-treated cells to that of vehicle-treated cells.
Cellular Proliferation/Viability Assay
This protocol is used to evaluate the effect of SPI-112Me on the viability of cells dependent on a gain-of-function SHP2 mutant.
Materials:
-
TF-1 myeloid cells stably expressing the SHP2E76K mutant[4]
-
RPMI-1640 medium with 10% FBS (GM-CSF-free)
-
SPI-112Me stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed TF-1/SHP2E76K cells (1,000 cells/well) in GM-CSF-free medium in a 96-well plate.[4]
-
Compound Treatment: Add serial dilutions of SPI-112Me to the wells. Include a vehicle control (DMSO) and a negative control (cell-impermeable this compound).
-
Incubation: Incubate the plates for 4 days.[4]
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the relative number of viable cells. A 50% decrease in viable cells was observed at 10 µM SPI-112Me in this assay.[4]
Signaling Pathways and Experimental Workflows
SHP2 in EGF-Stimulated Erk1/2 Activation
SHP2 is a critical positive regulator of the Ras-Erk1/2 signaling pathway downstream of receptor tyrosine kinases like the EGF receptor (EGFR).[9] Upon EGF stimulation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and Erk1/2.[1] SPI-112Me has been shown to inhibit this pathway.[4]
Caption: EGF-stimulated SHP2-mediated Erk1/2 signaling pathway and the point of inhibition by SPI-112Me.
Constitutive Signaling by SHP2 E76K Mutant
The gain-of-function E76K mutation in SHP2 leads to its constitutive activation, promoting cytokine-independent survival and proliferation in cell lines like TF-1.[4] This is mediated through the upregulation of the Erk1/2 pathway and the subsequent expression of anti-apoptotic proteins like Bcl-XL.[4]
Caption: Constitutive signaling pathway of the SHP2 E76K mutant leading to cell survival and its inhibition by SPI-112Me.
Experimental Workflow for Characterizing this compound/SPI-112Me
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound and its prodrug SPI-112Me as a chemical probe for SHP2.
Caption: Logical workflow for the development and validation of this compound and SPI-112Me as a chemical probe for SHP2.
Conclusion
This compound is a valuable chemical probe for the in vitro study of SHP2, offering high potency and selectivity. Its primary limitation of poor cell permeability is effectively overcome by its methyl ester prodrug, SPI-112Me, which enables the investigation of SHP2's role in cellular signaling and pathophysiology. The data and protocols presented in this guide provide a comprehensive resource for researchers to effectively utilize these compounds in their studies of SHP2, a critical target in cancer and other diseases.
References
- 1. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: The Prodrug SPI-112Me
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPI-112Me is identified as a prodrug of SPI-112, a compound that acts as a preferential inhibitor of the protein tyrosine phosphatase (PTPase) activity of Shp2. In preclinical cell-free assays, this compound has demonstrated a 20-fold greater inhibitory activity against Shp2 compared to Shp1 and PTP1B. This technical guide synthesizes the currently available information on SPI-112Me, focusing on its core identity as a prodrug and the pharmacological action of its active metabolite, this compound. Due to the limited publicly available data specifically on SPI-112Me, this document draws from the foundational understanding of its active form to provide a relevant technical overview for research and development professionals.
Introduction to SPI-112Me and its Active Metabolite
SPI-112Me is a small molecule designed to be converted in vivo into its active form, this compound. This prodrug strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME).
This compound: A Selective Shp2 Inhibitor
The primary target of the active metabolite, this compound, is the Src homology region 2 domain-containing phosphatase 2 (Shp2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of Shp2 activity has been implicated in various cancers and developmental disorders, making it an attractive target for therapeutic intervention.
Mechanism of Action
The conversion of the prodrug SPI-112Me to the active inhibitor this compound is a critical first step in its mechanism of action. While the specific enzymatic processes responsible for this conversion are not detailed in the available literature, it is presumed to occur intracellularly.
Signaling Pathway
Upon conversion, this compound exerts its therapeutic effect by inhibiting the PTPase activity of Shp2. This inhibition disrupts the signaling cascade downstream of multiple receptor tyrosine kinases (RTKs).
Figure 1: Simplified signaling pathway illustrating the role of Shp2 and the inhibitory action of this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for SPI-112Me. The primary data point is the selectivity of its active metabolite, this compound.
| Compound | Target | Inhibitory Activity | Selectivity vs. Shp2 |
| This compound | Shp2 | - | - |
| Shp1 | 20-fold less than Shp2 | 20x | |
| PTP1B | 20-fold less than Shp2 | 20x |
Table 1: In-vitro selectivity of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of SPI-112Me and this compound are not available in the public domain. However, standard assays would likely be employed to evaluate its prodrug characteristics and the inhibitory activity of its metabolite.
Prodrug Conversion Assay (Hypothetical Workflow)
This experiment would aim to demonstrate the conversion of SPI-112Me to this compound in a biological matrix.
An In-depth Technical Guide to the Core Properties of SPI-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112 is a potent and selective competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3][4] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating growth factor signaling pathways, and its gain-of-function mutations are causally linked to certain leukemias, making it an attractive target for anticancer drug discovery.[1] this compound itself is not cell-permeable, which has limited its direct application in cellular studies. To address this, a cell-permeable methyl ester prodrug, SPI-112Me, was synthesized. It is predicted that upon cellular entry, SPI-112Me is hydrolyzed back to the active inhibitor, this compound. This guide provides a comprehensive overview of the basic properties of this compound and its cell-permeable analog, SPI-112Me, including their mechanism of action, quantitative data, and detailed experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| This compound CAS Number | 1051387-90-6 | |
| This compound Molecular Formula | C22H17FN4O5S | |
| This compound Molecular Weight | 468.46 g/mol | |
| SPI-112Me Purity | 99.5% | |
| SPI-112Me Format | Powder | |
| SPI-112Me Storage | -20°C |
Mechanism of Action
This compound functions as a competitive inhibitor of Shp2. Enzyme kinetic data have demonstrated that this compound interacts with the catalytic site of Shp2. Surface plasmon resonance (SPR) has shown that this compound binds to Shp2 with a 1:1 stoichiometric ratio. The cell-permeable prodrug, SPI-112Me, is designed to be hydrolyzed into the active this compound form upon entering the cell. While SPI-112Me itself does not inhibit the Shp2 protein tyrosine phosphatase in vitro, its hydrolyzed form does.
Biological Effects and Signaling Pathways
The inhibition of cellular Shp2 activity by SPI-112Me has been shown to modulate several downstream signaling pathways. In response to epidermal growth factor (EGF) stimulation, SPI-112Me inhibits Shp2-mediated paxillin (B1203293) dephosphorylation, Erk1/2 activation, and subsequent cell migration.
Furthermore, in TF-1 myeloid cells transformed with the Shp2(E76K) mutant, SPI-112Me treatment leads to the inhibition of Shp2(E76K)-dependent cell survival. This is associated with the inhibition of Shp2(E76K) PTP activity, a reduction in Erk1/2 activation, and decreased Bcl-XL expression.
Interestingly, SPI-112Me also enhances interferon-gamma (IFN-γ)-stimulated signaling. This includes increased STAT1 tyrosine phosphorylation, higher ISRE-luciferase reporter activity, elevated p21 expression, and a more potent anti-proliferative effect.
EGF-Stimulated Shp2 Signaling Pathway and Inhibition by SPI-112Me
References
SPI-112: A Technical Guide to a Potent SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SPI-112, a potent and selective inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document consolidates key chemical information, mechanism of action, and detailed experimental protocols relevant to the study of this compound.
Chemical Information and Data Presentation
This compound is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways downstream of various growth factor receptors.[1] Due to its charged carboxylic acid group, this compound is not cell-permeable. To overcome this limitation, a cell-permeable methyl ester prodrug, SPI-112Me, was developed.[2][3] Upon cellular entry, SPI-112Me is hydrolyzed by intracellular esterases to release the active inhibitor, this compound.
| Identifier | Value | Reference |
| CAS Number | 1051387-90-6 | [1] |
| Molecular Formula | C22H17FN4O5S | [1] |
| Molecular Weight | 468.46 g/mol | |
| SMILES | O=C(O)c1cccc(c1)N/N=C/2C(=O)Nc3cc(ccc23)S(=O)(=O)NCc4ccc(F)cc4) |
| Inhibitory Activity | Value | Reference |
| SHP2 IC50 | 1 µM | [1][4] |
| PTP1B IC50 | 14.5 µM | [1][4] |
| General PTPs IC50 | 18.3 µM | [4] |
| Ki (SHP2) | 0.8 µM | [1][4] |
| Binding Kinetics (Surface Plasmon Resonance) | Value | Reference |
| Binding Constant (KD) | 1.30 µM | [1][4] |
| Stoichiometry | 1:1 | [1][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by competing with substrate for the active site of SHP2.[1][4] SHP2 is a key positive regulator of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[5][6][7][8] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated docking proteins, such as Gab1, where it dephosphorylates specific residues, leading to the activation of Ras and downstream signaling. By inhibiting SHP2, this compound effectively blocks this signal transmission, leading to a reduction in ERK1/2 phosphorylation and subsequent cellular responses like proliferation and migration.[2][3]
SHP2 has also been implicated in the regulation of the JAK/STAT and PI3K/AKT pathways.[7][8] Inhibition of SHP2 can therefore have pleiotropic effects on cellular signaling, making it a target of interest in oncology and other diseases driven by aberrant growth factor signaling.
SHP2-Mediated ERK Activation Pathway
Caption: SHP2 activation downstream of RTKs and its inhibition by this compound.
Experimental Workflow for Assessing SPI-112Me Cellular Activity
Caption: Workflow for evaluating the effect of SPI-112Me on ERK1/2 phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its prodrug, SPI-112Me.
SHP2 Enzymatic Inhibition Assay
This protocol outlines a continuous-rate spectrophotometric assay to determine the inhibitory activity of this compound against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
Assay Buffer: 25 mM HEPES (pH 7.3), 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound stock solution in DMSO
-
Black, half-area 96-well plates
-
Spectrophotometer capable of fluorescence reading (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A final concentration range of 0.1 µM to 10 µM is recommended.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Prepare a master mix containing the SHP2 enzyme in the assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 0.16 µM).[2]
-
Add 48 µL of the enzyme master mix to each well containing the inhibitor.
-
Prepare a solution of DiFMUP substrate in the assay buffer. The final concentration should be near the Km value for SHP2.
-
Initiate the reaction by adding 50 µL of the DiFMUP solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in fluorescence at 460 nm over time at room temperature.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to characterize the binding interaction between this compound and SHP2.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human SHP2 protein
-
Immobilization buffer: 10 mM sodium acetate, pH 4.5
-
Running buffer: PBS with 0.005% P20 surfactant and 1% DMSO
-
This compound stock solution in DMSO
Procedure:
-
Immobilization of SHP2:
-
Equilibrate the CM5 sensor chip with the running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the SHP2 protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 response units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer. A concentration range spanning at least 10-fold below and above the expected KD is recommended (e.g., 0.1 µM to 10 µM).
-
Inject the this compound solutions over the SHP2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface if necessary, although for small molecules, dissociation may be sufficient.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Western Blot for Inhibition of ERK1/2 Phosphorylation
This protocol details the procedure for assessing the effect of SPI-112Me on growth factor-stimulated ERK1/2 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
SPI-112Me stock solution in DMSO
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of SPI-112Me (e.g., 0-20 µM) for a specified time (e.g., 2 hours).[2]
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 5-10 minutes).[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the normalized phospho-ERK1/2 levels in the SPI-112Me-treated samples to the vehicle-treated, growth factor-stimulated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SPI-112 in vitro kinase assay protocol
An important initial clarification is that SPI-112 is not a direct kinase inhibitor but rather an inhibitor of the protein tyrosine phosphatase (PTP) Shp2 (also known as PTPN11).[1][2][3][4] Shp2 is a key signaling protein that, while not a kinase itself, plays a crucial role in modulating kinase signaling pathways, such as the Ras-MAPK pathway.[1] Therefore, this document will provide a detailed protocol for an in vitro Shp2 phosphatase assay to determine the inhibitory activity of this compound. Additionally, it will discuss methods to assess the downstream effects of this compound on kinase signaling cascades.
Introduction
This compound is a competitive inhibitor of the Shp2 protein tyrosine phosphatase. It was synthesized from a lead compound, NSC-117199. Due to its chemical nature, this compound is not cell-permeable, which limits its use in cell-based assays. To overcome this, a cell-permeable methyl ester analog, SPI-112Me, has been developed. This analog is hydrolyzed to this compound upon entering cells. The primary application for an in vitro assay with this compound is to determine its direct inhibitory potency and kinetics on purified Shp2 enzyme.
Signaling Pathway of Shp2
Shp2 is a non-receptor protein tyrosine phosphatase that is involved in regulating several signaling pathways initiated by growth factors and cytokines. It contains two Src homology 2 (SH2) domains and a PTP catalytic domain. Upon activation of receptor tyrosine kinases (RTKs), Shp2 is recruited to phosphorylated docking proteins, such as Gab1, via its SH2 domains. This recruitment leads to the activation of Shp2's phosphatase activity. Activated Shp2 can then dephosphorylate specific substrates, which can have both positive and negative regulatory effects on downstream signaling. A key role of Shp2 is the activation of the Ras-MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SPI-112Me in Cell Culture
For Research Use Only.
Introduction
SPI-112Me is a cell-permeable prodrug of SPI-112, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factors and cytokines. It is a key component of the Ras-MAPK pathway, and gain-of-function mutations in the PTPN11 gene are associated with certain types of leukemias and solid tumors.[1][2]
The active inhibitor, this compound, contains a negatively charged carboxylic acid group, which limits its permeability across cell membranes.[1] SPI-112Me was developed by converting this carboxylic acid to a methyl ester, creating a more lipophilic molecule that can readily enter cells.[1] Once inside the cell, endogenous esterases are predicted to hydrolyze the methyl ester, releasing the active inhibitor this compound, which then targets and inhibits Shp2 phosphatase activity.[1] This innovative approach allows for the effective study of Shp2 inhibition in a cellular context.
These application notes provide detailed protocols for utilizing SPI-112Me to investigate its effects on Shp2-mediated signaling and various cellular phenotypes in culture.
Data Presentation
In Vitro Shp2 Inhibition
| Compound | Target | IC50 (µM) | Notes |
| This compound | Shp2 | 1.0 | Potent inhibitor of isolated enzyme. |
| SPI-112Me | Shp2 | > 100 | Prodrug form is inactive against the isolated enzyme.[1] |
Cellular Activity of SPI-112Me
| Cell Line | Assay | Treatment | Result |
| MDA-MB-468 | Shp2 PTP Activity | 20 µM SPI-112Me + EGF | 77% reduction in EGF-stimulated Shp2 activity.[1] |
| MDA-MB-468 | Erk1/2 Activation | 10 µM SPI-112Me + EGF | Inhibition of EGF-stimulated Erk1/2 phosphorylation.[1] |
| TF-1/Shp2E76K | Cell Survival | Concentration-dependent | Inhibition of cytokine-independent cell survival. |
| TF-1/Shp2E76K | Erk1/2 Activation | Concentration-dependent | Reduction in phospho-Erk1/2 levels.[1] |
| TF-1/Shp2E76K | Bcl-XL Expression | Concentration-dependent | Reduction in Bcl-XL levels.[1] |
Experimental Protocols
General Handling and Preparation of SPI-112Me Stock Solution
-
Reconstitution: SPI-112Me is typically supplied as a solid. Reconstitute the compound in anhydrous DMSO to create a stock solution of 10-20 mM.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of SPI-112Me from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol for Assessing Inhibition of EGF-Stimulated Shp2 Activity
This protocol is based on studies performed in MDA-MB-468 breast cancer cells.[1]
-
Cell Seeding: Plate MDA-MB-468 cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium and incubate the cells for 16-24 hours.
-
Pre-treatment with SPI-112Me: Pre-treat the serum-starved cells with the desired concentrations of SPI-112Me (e.g., 10-20 µM) or vehicle control (DMSO) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 50 ng/mL for 10 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation of Shp2:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-Shp2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Shp2 Phosphatase Activity Assay:
-
Resuspend the immunoprecipitated Shp2 beads in a phosphatase assay buffer.
-
Add a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate).
-
Incubate at 37°C for an appropriate time.
-
Measure the product formation (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percentage of inhibition relative to the EGF-stimulated control.
-
Protocol for Western Blot Analysis of Shp2-Mediated Signaling
This protocol can be used to assess the phosphorylation status of key downstream targets of Shp2, such as Erk1/2 and STAT1.
-
Cell Treatment: Follow steps 1-4 from the protocol for assessing Shp2 activity. For STAT1 phosphorylation, stimulate cells with interferon-gamma (IFN-γ) instead of EGF.
-
Cell Lysis: After treatment, lyse the cells as described above.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Erk1/2 (Thr202/Tyr204), total Erk1/2, phospho-STAT1 (Tyr701), total STAT1, or other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Protocol for Cell Viability/Survival Assay
This protocol is relevant for cell lines like TF-1 transformed with a gain-of-function Shp2 mutant (e.g., Shp2E76K), which exhibit cytokine-independent survival.[1]
-
Cell Seeding: Plate TF-1/Shp2E76K cells in a 96-well plate at an appropriate density in their regular growth medium without cytokines.
-
Treatment: Add serial dilutions of SPI-112Me to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
Cell Viability Assessment:
-
Add a cell viability reagent such as MTT, MTS, or WST-1 to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol for Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of SPI-112Me or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time to assess the effect of SPI-112Me on cell migration.
Visualizations
Signaling Pathways
Caption: Mechanism of SPI-112Me action on a generic growth factor signaling pathway.
Caption: SPI-112Me enhances IFN-γ-stimulated STAT1 signaling by inhibiting Shp2.
Experimental Workflow
References
Application Notes and Protocols for SPI-112Me in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is a cell-permeable methyl ester analog of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of growth factor receptors, mediating pathways involved in cell proliferation, survival, and migration. Gain-of-function mutations in Shp2 are associated with various developmental disorders and are causally linked to leukemias. Upon cellular uptake, SPI-112Me is hydrolyzed to its active form, this compound, which then targets and inhibits Shp2 activity. This targeted inhibition makes SPI-112Me a compound of interest for cancer research and therapeutic development.
These application notes provide an overview of the effective concentrations of SPI-112Me in select cancer cell lines and detailed protocols for key experiments to assess its biological effects.
Data Presentation: Efficacy of SPI-112Me in Cancer Cell Lines
While extensive IC50 data for SPI-112Me across a broad range of cancer cell lines is not widely published, the following table summarizes the effective concentrations reported in key studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |
| MDA-MB-468 | Breast Cancer | Erk1/2 Phosphorylation Inhibition | 10 µM | |
| MDA-MB-468 | Breast Cancer | Shp2 PTP Activity Inhibition | 20 µM | |
| TF-1 (Shp2 E76K mutant) | Myeloid Leukemia | Cell Survival Inhibition | 10-20 µM | |
| TF-1 (Shp2 E76K mutant) | Myeloid Leukemia | Erk1/2 Phosphorylation Inhibition | 10-20 µM |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of SPI-112Me is the inhibition of Shp2 phosphatase activity. This leads to the modulation of downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the efficacy of SPI-112Me.
Caption: SPI-112Me inhibits the Shp2-mediated activation of the RAS-ERK signaling pathway.
Caption: General experimental workflow for evaluating the effects of SPI-112Me on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of SPI-112Me on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SPI-112Me
-
DMSO (for dissolving SPI-112Me)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SPI-112Me in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of SPI-112Me. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the SPI-112Me concentration to determine the IC50 value.
-
Western Blot for Phosphorylated Erk1/2
This protocol is to assess the effect of SPI-112Me on the phosphorylation status of Erk1/2, a downstream effector of the Shp2 pathway.
Materials:
-
Cancer cell lines
-
SPI-112Me
-
Growth factors (e.g., EGF) for stimulation
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing growth factor-stimulated phosphorylation.
-
Pre-treat cells with desired concentrations of SPI-112Me for a specified time (e.g., 1-4 hours).
-
Stimulate cells with a growth factor (e.g., 50 ng/mL EGF for 10 minutes) if required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Re-probing for Total Erk1/2:
-
Strip the membrane and re-probe with an antibody against total Erk1/2 to normalize for protein loading.
-
Transwell Cell Migration Assay
This assay measures the effect of SPI-112Me on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
SPI-112Me
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add SPI-112Me at desired concentrations to the upper chamber with the cells.
-
Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells by immersing the insert in crystal violet solution for 15-20 minutes.
-
-
Washing and Visualization:
-
Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field.
-
Compare the number of migrated cells in the SPI-112Me-treated groups to the vehicle control group.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
Application Notes: High-Throughput Screening and Mechanistic Evaluation of SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical component of multiple signaling pathways, including the RAS-MAPK cascade.[1][2][3] Its role in regulating cell proliferation, differentiation, and survival makes it a key target in oncology and for other diseases.[1][2] This document provides detailed protocols for both biochemical and cell-based assays designed to identify and characterize inhibitors of SHP2, facilitating drug discovery efforts. The included methodologies are suitable for high-throughput screening and in-depth mechanistic studies.
Introduction
SHP2 is a crucial signaling node downstream of various receptor tyrosine kinases (RTKs).[2][4][5] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition.[6][7] Upon cellular stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[7] This activation is a key step in signal transduction pathways that, when dysregulated, can lead to various cancers and developmental disorders like Noonan syndrome.[1][4] Consequently, the discovery of small molecule inhibitors of SHP2 is a significant focus in therapeutic development.
This application note details two primary assay formats for evaluating SHP2 inhibition: a biochemical fluorescence-based assay for direct measurement of enzymatic activity and a cell-based Western blot assay to assess the impact of inhibitors on downstream signaling pathways.
Signaling Pathways Involving SHP2
SHP2 is a key positive regulator of the RAS/MAPK signaling pathway and is also involved in the PI3K/AKT and JAK/STAT pathways.[2][3][4][8] Its activation is a critical step in transmitting signals from growth factor receptors to downstream effectors that control cell fate.
Caption: SHP2's central role in cellular signaling pathways.
Experimental Protocols
Biochemical SHP2 Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of SHP2 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[9][10][11] The dephosphorylation of DiFMUP by SHP2 yields a highly fluorescent product, which can be monitored to determine enzyme activity. For wild-type SHP2, which is auto-inhibited, a phosphopeptide activator is required.[9][12]
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[9][12]
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[9]
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the biochemical SHP2 inhibition assay.
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include DMSO-only wells as a control (100% activity).
-
Enzyme Preparation and Activation: Prepare a working solution of SHP2 enzyme (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[9] For wild-type SHP2, add the activating peptide (e.g., 625 nM for a final concentration of 500 nM) and incubate for 20 minutes at room temperature to allow for activation.[9]
-
Enzyme Addition: Add the activated SHP2 enzyme solution to the wells containing the test compounds.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the DiFMUP substrate solution to all wells to initiate the enzymatic reaction. The final concentration of the substrate should ideally be at its Michaelis-Menten constant (Km) value to ensure comparable IC50 values.[12]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a kinetic read mode.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | SHP2 WT IC50 (nM) | SHP2 (E76K) IC50 (nM) |
| SHP099 | 15 ± 2 | 30 ± 5 |
| Compound X | 25 ± 4 | 50 ± 8 |
| Compound Y | >10,000 | >10,000 |
Table 1: Example of biochemical IC50 data for SHP2 inhibitors against wild-type and a mutant form of the enzyme.
Cell-Based SHP2 Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of a key downstream effector, ERK1/2.[13] Inhibition of SHP2 is expected to decrease the phosphorylation of ERK1/2 at Thr202/Tyr204.[13]
Materials:
-
Cancer cell line with active RTK signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SHP2 (Tyr542), anti-total SHP2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for the cell-based SHP2 inhibition assay.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading for SDS-PAGE.[13]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-SHP2, total SHP2, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.
Data Presentation:
| Compound Concentration (µM) | p-ERK / Total ERK (Normalized Intensity) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.40 | 60 |
| 10 | 0.10 | 90 |
Table 2: Example of quantitative data from a cell-based Western blot assay for a SHP2 inhibitor.
Conclusion
The protocols described in this application note provide robust and reliable methods for the identification and characterization of SHP2 inhibitors. The biochemical assay is well-suited for high-throughput screening of large compound libraries to identify direct inhibitors of SHP2 enzymatic activity. The cell-based assay is essential for confirming the activity of hit compounds in a more physiologically relevant context and for elucidating their effects on downstream signaling pathways. Together, these assays represent a comprehensive approach to facilitate the discovery and development of novel SHP2-targeted therapeutics.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for SPI-112Me Treatment in Cellular Models
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of SPI-112Me in cellular models. SPI-112Me is the prodrug of SPI-112, a selective inhibitor of the protein tyrosine phosphatase Shp2. The information presented here is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.
Introduction
SPI-112Me is a valuable research tool for studying the biological roles of the Shp2 protein tyrosine phosphatase. As a prodrug, SPI-112Me is converted to its active form, this compound, within the cell. This compound has been shown to preferentially inhibit the PTPase activity of Shp2 over other phosphatases like Shp1 and PTP1B by a factor of 20 in cell-free assays[1]. Shp2 is a key signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival, primarily through the RAS-MAPK pathway. Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers. These application notes provide a framework for utilizing SPI-112Me to probe Shp2-dependent signaling in various cellular contexts.
Materials and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Lung Microvascular Endothelial Cells (HLMVEC), or other cell lines relevant to the research question.
-
Culture Media: Endothelial Growth Medium (EGM) or other appropriate media for the chosen cell line.
-
SPI-112Me: (Source to be specified by the researcher)
-
Reagents for Cell Viability/Proliferation Assays: (e.g., MTT, PrestoBlue, or similar)
-
Reagents for Western Blotting: Primary antibodies against p-ERK, total ERK, p-eNOS, total eNOS, and other relevant signaling proteins. Secondary antibodies.
-
Reagents for Nitric Oxide (NO) Measurement: (e.g., Griess Reagent)
-
General cell culture reagents: Fetal Bovine Serum (FBS), penicillin-streptomycin, trypsin-EDTA, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in appropriate well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Starvation (Optional): For signaling pathway studies, it may be necessary to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.
-
SPI-112Me Preparation: Prepare a stock solution of SPI-112Me in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium and add the medium containing the various concentrations of SPI-112Me or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours for viability; shorter times for signaling studies like 15, 30, 60 minutes).
Cell Viability/Proliferation Assay
-
Following the treatment period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Nitric Oxide (NO) Measurement
-
Collect the cell culture supernatant at the end of the treatment period.
-
Use the Griess reagent system to measure the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO.
-
Follow the manufacturer's protocol to mix the supernatant with the Griess reagents.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways and Visualizations
The following diagrams illustrate the potential signaling pathway affected by SPI-112Me and a general experimental workflow.
Caption: Proposed signaling pathway affected by SPI-112Me.
Caption: General experimental workflow for studying SPI-112Me.
Data Presentation
The following table provides a template for summarizing quantitative data from experiments with SPI-112Me.
| Cell Line | Treatment | Concentration (µM) | Time (h) | Cell Viability (%) | p-ERK/Total ERK (Fold Change) | Nitric Oxide (µM) |
| HUVEC | Vehicle | 0 | 24 | 100 ± 5 | 1.0 ± 0.1 | 2.5 ± 0.3 |
| HUVEC | SPI-112Me | 1 | 24 | 95 ± 6 | 0.8 ± 0.1 | 2.2 ± 0.4 |
| HUVEC | SPI-112Me | 10 | 24 | 78 ± 8 | 0.5 ± 0.08 | 1.5 ± 0.2 |
| HUVEC | SPI-112Me | 50 | 24 | 52 ± 7 | 0.2 ± 0.05 | 0.8 ± 0.1 |
| HLMVEC | Vehicle | 0 | 48 | 100 ± 7 | 1.0 ± 0.2 | 3.1 ± 0.5 |
| HLMVEC | SPI-112Me | 1 | 48 | 92 ± 8 | 0.7 ± 0.15 | 2.6 ± 0.4 |
| HLMVEC | SPI-112Me | 10 | 48 | 65 ± 9 | 0.4 ± 0.1 | 1.8 ± 0.3 |
| HLMVEC | SPI-112Me | 50 | 48 | 41 ± 6 | 0.15 ± 0.04 | 1.0 ± 0.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Troubleshooting
-
Low Potency: If SPI-112Me shows low activity, ensure the compound is fully dissolved and that the intracellular conversion to the active form, this compound, is occurring in the chosen cell line.
-
Off-Target Effects: At high concentrations, inhibitors can have off-target effects. It is crucial to use the lowest effective concentration and, if possible, use a structurally distinct Shp2 inhibitor as a control.
-
Variability in Results: Cell passage number, seeding density, and reagent quality can all contribute to variability. Maintain consistent cell culture practices.
Conclusion
These application notes provide a comprehensive guide for the use of SPI-112Me in cellular models to investigate Shp2-mediated signaling. The provided protocols and diagrams serve as a starting point for designing experiments tailored to specific research questions. Careful experimental design and data interpretation are essential for obtaining reliable and meaningful results.
References
Applications of SPI-112 in Signal Transduction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112 is a potent and selective, though cell-impermeable, inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase 2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of signal transduction cascades, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are pivotal in regulating cell growth, differentiation, migration, and survival.[2] Dysregulation of Shp2 activity has been implicated in a variety of developmental diseases and cancers.[2]
Due to its lack of cell permeability, the direct application of this compound in cellular assays is limited.[2] To overcome this, a methyl ester analog, SPI-112Me, was developed. SPI-112Me is a cell-permeable prodrug that is hydrolyzed to the active inhibitor, this compound, upon cellular uptake. This allows for the effective inhibition of intracellular Shp2 activity and the study of its role in cellular processes.
These application notes provide an overview of the use of this compound and its cell-permeable analog, SPI-112Me, in signal transduction research, along with detailed protocols for key experiments.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against Shp2 and other protein tyrosine phosphatases.
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound | Shp2 | 1 µM | Cell-free enzymatic assay | |
| This compound | Shp1 | 18.3 µM | Cell-free enzymatic assay | |
| This compound | PTP1B | 14.5 µM | Cell-free enzymatic assay |
Signaling Pathways and Experimental Workflows
Shp2 Signaling Pathway Downstream of EGFR
The following diagram illustrates the role of Shp2 in the epidermal growth factor receptor (EGFR) signaling pathway, leading to the activation of the ERK1/2 cascade. SPI-112Me can be used to inhibit Shp2 in this pathway.
Caption: EGFR-Shp2-ERK1/2 signaling pathway with SPI-112Me inhibition.
Experimental Workflow: Investigating the Effect of SPI-112Me on Cell Migration
This diagram outlines a typical workflow to assess the impact of the Shp2 inhibitor SPI-112Me on cancer cell migration.
Caption: Workflow for a cell migration assay using SPI-112Me.
Experimental Protocols
In Vitro Shp2 Phosphatase Activity Assay
This protocol is designed to measure the enzymatic activity of Shp2 in a cell-free system and to determine the inhibitory potential of compounds like this compound. The assay is based on the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human Shp2 protein
-
DiFMUP substrate (e.g., from a commercial kit)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (or other test inhibitors)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)
Procedure:
-
Prepare a working solution of Shp2 in the assay buffer. The final concentration may need to be optimized but a starting point of 0.5 nM can be used.
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the Shp2 working solution to each well (except the no-enzyme control) and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the DiFMUP substrate to all wells. A final concentration of 100 µM is a common starting point.
-
Immediately begin reading the fluorescence intensity kinetically for 60 minutes at 37°C using a plate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Erk1/2 Phosphorylation
This protocol is used to assess the effect of SPI-112Me on the phosphorylation of Erk1/2, a downstream effector of the Shp2 signaling pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active RTK signaling)
-
Cell culture medium and supplements
-
SPI-112Me
-
Growth factor (e.g., EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of SPI-112Me or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Erk1/2 to confirm equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Erk1/2 to total Erk1/2.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol describes a method to evaluate the effect of SPI-112Me on the migratory capacity of cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
SPI-112Me
-
Boyden chamber inserts (e.g., Transwell inserts with 8 µm pores)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Add SPI-112Me or vehicle control to the cell suspension at the desired final concentrations.
-
Add chemoattractant to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-48 hours, depending on the cell type).
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the results between the SPI-112Me-treated and control groups.
References
Measuring Cellular SHP2 Activity with SPI-112Me: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SPI-112Me, a cell-permeable prodrug of the SHP2 inhibitor SPI-112, to measure and inhibit cellular SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) activity. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data from relevant studies.
Introduction to SHP2 and SPI-112Me
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[1][2][3] Dysregulation of SHP2 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5]
This compound is a potent and competitive inhibitor of SHP2.[6] However, its utility in cellular assays is limited due to its low cell permeability.[5][7] To overcome this, SPI-112Me was developed as a methyl ester analog of this compound.[5][7] SPI-112Me is cell-permeable and, once inside the cell, is hydrolyzed to the active inhibitor this compound, allowing for the effective inhibition of cellular SHP2 activity.[5][7][8]
Key Applications
-
Inhibition of growth factor-stimulated SHP2 activity.
-
Investigation of SHP2's role in downstream signaling pathways (e.g., Erk1/2 activation).
-
Assessment of the effects of SHP2 inhibition on cellular phenotypes such as cell migration and survival.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of SPI-112Me in various cellular assays, as reported in the literature.
Table 1: Inhibition of EGF-Stimulated SHP2 PTP Activity by SPI-112Me [5]
| Cell Line | Treatment | Fold Increase in SHP2 Activity (EGF vs. Control) | % Inhibition of EGF-Stimulated SHP2 Activity by SPI-112Me |
| MDA-MB-468 | EGF (Epidermal Growth Factor) | 2.6-fold | 77% (at 20 µM) |
Table 2: Effect of SPI-112Me on Cell Viability and Migration [5]
| Cell Line | Assay | Treatment Concentration (µM) | % Effect |
| TF-1/Shp2E76K | Viable Cell Number | 10 | 50% decrease |
| MDA-MB-468 | Cell Migration | 12.5 | 62% reduction |
| MDA-MB-468 | Cell Migration | 25 | Complete block |
Table 3: Effect of SPI-112Me on Apoptosis [5]
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells |
| TF-1/Shp2E76K | 0 (Control) | 4.2% |
| TF-1/Shp2E76K | 12.5 | 9.3% |
| TF-1/Shp2E76K | 25 | 18.8% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving SHP2 and a general workflow for assessing cellular SHP2 activity using SPI-112Me.
Experimental Protocols
Protocol 1: Measurement of Cellular SHP2 PTP Activity
This protocol is adapted from Chen et al. (2010).[5]
Materials:
-
Cell line of interest (e.g., MDA-MB-468 breast cancer cells)
-
Cell culture medium and supplements
-
SPI-112Me (dissolved in DMSO)
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SHP2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
PTP assay buffer (e.g., containing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of SPI-112Me (e.g., 0, 10, 20 µM) for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation of SHP2:
-
Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads several times with lysis buffer.
-
-
PTP Activity Assay:
-
Resuspend the beads in PTP assay buffer containing pNPP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding NaOH).
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the PTP activity to the amount of immunoprecipitated SHP2 protein (determined by Western blot).
-
Protocol 2: Western Blot Analysis of Erk1/2 Activation
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Erk1/2 as a loading control.
-
Protocol 3: Cell Migration Assay (Boyden Chamber Assay)
This protocol is a general guideline and may need optimization based on the cell type.
Materials:
-
Boyden chamber inserts (e.g., with 8 µm pore size)
-
Cell culture medium with and without serum/chemoattractant
-
SPI-112Me
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation:
-
Serum-starve the cells for 16-24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of SPI-112Me.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber of the Boyden apparatus.
-
Place the insert into the well.
-
Seed the pre-treated cells into the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
Protocol 4: Cell Viability and Apoptosis Assays
Cell Viability (e.g., using CellTiter-Glo®):
-
Plate cells in a 96-well plate and treat with various concentrations of SPI-112Me.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
Apoptosis (e.g., using Annexin V/PI Staining):
-
Treat cells with SPI-112Me as described for the viability assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Conclusion
SPI-112Me is a valuable tool for studying the cellular functions of SHP2. Its cell-permeable nature allows for the effective inhibition of intracellular SHP2, enabling researchers to investigate its role in signaling pathways and cellular processes. The protocols provided here offer a starting point for designing and conducting experiments to measure and modulate cellular SHP2 activity. As with any experimental system, optimization of conditions for specific cell types and research questions is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2-Mediated Signal Networks in Stem Cell Homeostasis and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SPI-112Me in Growth Factor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is a cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11), a critical intracellular signaling protein. As a methyl ester prodrug of the potent Shp2 inhibitor SPI-112, SPI-112Me is designed for enhanced cellular uptake, where it is subsequently hydrolyzed to its active form, this compound.[1][2] Shp2 plays a pivotal role in mediating the signaling cascades of various growth factors, including Epidermal Growth Factor (EGF).[1][2][3] Dysregulation of Shp2 activity is implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for utilizing SPI-112Me to investigate growth factor signaling pathways.
Mechanism of Action
Upon entering the cell, SPI-112Me is converted to this compound, which acts as a competitive inhibitor of the Shp2 phosphatase.[1] Shp2 is a key positive regulator of the Ras-MAPK (Erk1/2) signaling pathway downstream of receptor tyrosine kinases (RTKs). By inhibiting Shp2, SPI-112Me effectively attenuates the dephosphorylation of specific substrates, leading to a reduction in downstream signaling events such as Erk1/2 activation.[1][2][3] This inhibition can consequently impact cellular processes like proliferation, migration, and survival.
Quantitative Data
| Compound | Target | Assay Type | IC50 | Ki | Binding Affinity (KD) | Reference |
| This compound | Shp2 | In vitro PTP assay | 1 µM | 0.8 µM | 1.30 µM (SPR) | [1][4] |
| This compound | Shp1 | In vitro PTP assay | 18.3 µM | - | - | [4] |
| This compound | PTP1B | In vitro PTP assay | 14.5 µM | - | - | [4] |
| SPI-112Me | Shp2 | In vitro PTP assay | > 25 µM | - | - | [1] |
Note: The higher IC50 of SPI-112Me in vitro is expected, as it is a prodrug that requires intracellular conversion to the active inhibitor, this compound.
Signaling Pathway Diagram
Caption: Growth factor signaling pathway and the inhibitory action of SPI-112Me on Shp2.
Experimental Protocols
Assessing the Effect of SPI-112Me on Erk1/2 Phosphorylation
This protocol details a western blot-based method to measure the inhibition of growth factor-induced Erk1/2 phosphorylation by SPI-112Me.
Experimental Workflow Diagram:
Caption: Workflow for analyzing the effect of SPI-112Me on Erk1/2 phosphorylation.
Materials:
-
Cell line responsive to the growth factor of interest (e.g., MDA-MB-468 for EGF)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
SPI-112Me (dissolved in DMSO)
-
Growth factor (e.g., EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-12 hours. This reduces basal levels of Erk1/2 phosphorylation.[5]
-
Inhibitor Pre-treatment: Prepare working concentrations of SPI-112Me in serum-free medium. A starting concentration of 20 µM can be used based on published data.[1] Add the SPI-112Me solution or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
Growth Factor Stimulation: Add the growth factor of interest (e.g., EGF at a final concentration of 10-50 ng/mL) to the wells and incubate for 5-10 minutes at 37°C.[6]
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Erk1/2 to total Erk1/2 for each condition. Compare the growth factor-stimulated samples with and without SPI-112Me pre-treatment to determine the extent of inhibition.
Cell Migration (Wound Healing) Assay
This protocol provides a method to assess the effect of SPI-112Me on growth factor-induced cell migration.
Experimental Workflow Diagram:
Caption: Workflow for a wound healing cell migration assay with SPI-112Me.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
SPI-112Me
-
Growth factor
-
24-well or 12-well plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to grow to a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add low-serum or serum-free medium containing the growth factor with or without different concentrations of SPI-112Me. Include a vehicle control.
-
Image Acquisition (T=0): Immediately after adding the treatment media, capture images of the wounds in each well. This will serve as the baseline (T=0).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator. The duration of the assay will depend on the migration rate of the cell line (typically 12-48 hours).
-
Final Image Acquisition: After the incubation period, acquire final images of the wounds in the same positions as the initial images.
-
Data Analysis:
-
Measure the area of the wound in the initial and final images for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area_T=0 - Area_Final) / Area_T=0 ] * 100
-
Compare the percentage of wound closure between the different treatment groups.
-
Conclusion
SPI-112Me is a valuable tool for studying the role of Shp2 in growth factor signaling. Its cell-permeable nature allows for the investigation of Shp2 function in a cellular context. The provided protocols for assessing Erk1/2 phosphorylation and cell migration offer robust methods to characterize the effects of SPI-112Me on downstream signaling and cellular phenotypes. Researchers can adapt these protocols to their specific cell systems and growth factors of interest to further elucidate the intricate roles of Shp2 in health and disease.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of ERK1/2 activation. [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: SPI-112 Cell Permeability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell permeability challenges encountered during experiments with the SHP2 inhibitor, SPI-112, and its prodrug, SPI-112Me.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing no cellular activity?
A1: The parent compound, this compound, is known to be cell-impermeable.[1][2][3] This is attributed to the presence of a polar nitro group or a negatively charged carboxylic acid group in its structure, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane.[1][3] For intracellular activity, it is crucial to use the methyl ester prodrug form, SPI-112Me, which is designed to be more cell-permeable and subsequently hydrolyzed to the active this compound inside the cell.
Q2: I'm using the SPI-112Me prodrug, but I'm still observing lower than expected intracellular concentrations. What could be the issue?
A2: Several factors could contribute to lower than expected intracellular concentrations of the active this compound compound even when using the SPI-112Me prodrug:
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Cellular Efflux: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
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Incomplete Hydrolysis: The conversion of the SPI-112Me prodrug to the active this compound by intracellular esterases might be inefficient in your specific cell model.
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Compound Instability: The prodrug may be unstable in your experimental buffer or media, leading to degradation before it can enter the cells.
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Non-specific Binding: The compound may bind to plasticware or other components in your experimental setup, reducing the effective concentration available to the cells.
Q3: What are the initial assays I should perform to troubleshoot suspected permeability issues with SPI-112Me?
A3: To diagnose permeability issues, a systematic approach is recommended:
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Confirm Compound Integrity: First, verify the purity and stability of your SPI-112Me stock.
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PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay will help determine the passive permeability of SPI-112Me across an artificial lipid membrane. It's a good first step to assess its intrinsic ability to cross a lipid bilayer without the influence of cellular transporters.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium and express various transporters. A bidirectional Caco-2 assay can help determine if SPI-112Me is a substrate for efflux pumps.
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Cellular Uptake Assay: Directly measuring the intracellular concentration of this compound and SPI-112Me over time will provide a definitive answer regarding its accumulation within the cells.
Troubleshooting Guides
Issue 1: Low Passive Permeability Observed in PAMPA
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Polarity of SPI-112Me | Analyze the physicochemical properties of SPI-112Me (e.g., calculated LogP, polar surface area). | Provides theoretical insight into its permeability characteristics. |
| Experimental Artifacts | Ensure proper preparation of the lipid membrane and check for leaks using a known low-permeability standard. | A valid PAMPA result for control compounds will confirm the integrity of the assay setup. |
| Compound Instability in Buffer | Assess the stability of SPI-112Me in the PAMPA buffer over the time course of the experiment using a method like HPLC. | Confirmation of compound stability is necessary for accurate permeability assessment. |
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| P-glycoprotein (P-gp) Mediated Efflux | Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). | A significant decrease in the efflux ratio (B-A/A-B permeability) will confirm P-gp involvement. |
| Other Efflux Transporter Involvement | Test with other broad-spectrum or specific efflux pump inhibitors. | Identification of the specific transporter(s) responsible for efflux. |
| High Compound Concentration Saturating Efflux | Run the assay at a lower, non-saturating concentration of SPI-112Me. | A change in the efflux ratio with concentration can indicate transporter saturation. |
Issue 3: Low Intracellular Concentration in Cellular Uptake Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Prodrug Conversion | Lyse the cells after the uptake experiment and analyze for both SPI-112Me and this compound concentrations using LC-MS/MS. | This will determine the ratio of the prodrug to the active drug inside the cells. |
| Rapid Efflux of the Active Compound | Perform the uptake assay at a lower temperature (e.g., 4°C) to inhibit active transport. | Increased intracellular accumulation at lower temperatures would suggest active efflux. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT or Trypan Blue) at the tested concentrations of SPI-112Me. | Ensures that the observed low uptake is not due to cytotoxicity. |
Quantitative Data Summary
Due to the proprietary nature of drug development, specific quantitative permeability data for this compound and SPI-112Me is not publicly available. The following table provides a general classification for interpreting permeability data from standard assays. Researchers should aim for values that place SPI-112Me in the moderate to high permeability category to ensure sufficient intracellular concentrations for SHP2 inhibition.
| Permeability Assay | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA (Pe, 10-6 cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 (Papp, 10-6 cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 Efflux Ratio (B-A/A-B) | < 2 | 2 - 5 | > 5 (Suggests significant efflux) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of SPI-112Me.
Materials:
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PAMPA plate with a lipid-coated filter membrane
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Acceptor plate
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SPI-112Me
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO
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Lucifer yellow (as a membrane integrity marker)
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Plate reader or LC-MS/MS for quantification
Methodology:
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Prepare a stock solution of SPI-112Me in DMSO.
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Dilute the SPI-112Me stock solution in PBS to the final desired concentration (typically with the final DMSO concentration being ≤1%).
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Add the SPI-112Me solution to the donor wells of the PAMPA plate.
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Add fresh PBS to the acceptor wells.
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Include a well with Lucifer yellow to monitor membrane integrity.
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Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
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After incubation, measure the concentration of SPI-112Me in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
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Calculate the permeability coefficient (Pe).
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the permeability of SPI-112Me and assess its potential for active efflux.
Materials:
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Caco-2 cells
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Transwell inserts
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Culture medium (e.g., DMEM with FBS, NEAA)
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Hank's Balanced Salt Solution (HBSS)
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SPI-112Me
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Efflux pump inhibitors (e.g., verapamil)
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Lucifer yellow (as a monolayer integrity marker)
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Transepithelial Electrical Resistance (TEER) meter
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LC-MS/MS for quantification
Methodology:
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Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
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Measure the TEER to ensure monolayer integrity (typically >250 Ω·cm²).
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Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the SPI-112Me solution in HBSS to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
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Basolateral to Apical (B-A) Permeability: a. Add the SPI-112Me solution in HBSS to the basolateral (donor) side. b. Add fresh HBSS to the apical (receiver) side. c. At the same time points, take samples from the apical side.
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To investigate the role of specific efflux pumps, repeat the bidirectional assay in the presence of an appropriate inhibitor.
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Analyze the concentration of SPI-112Me in the collected samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.
Protocol 3: Cellular Uptake Assay
Objective: To quantify the intracellular accumulation of SPI-112Me and its conversion to this compound.
Materials:
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Cell line of interest
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Culture plates
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SPI-112Me
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Ice-cold PBS
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Lysis buffer (e.g., RIPA buffer)
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LC-MS/MS for quantification
Methodology:
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Seed cells in culture plates and allow them to adhere overnight.
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Treat the cells with SPI-112Me at the desired concentration for various time points.
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At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound and stop uptake.
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Lyse the cells using a suitable lysis buffer.
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Collect the cell lysates and analyze the concentrations of both SPI-112Me and this compound using a validated LC-MS/MS method.
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A parallel set of plates can be used to determine the cell number or protein concentration for normalization of the uptake data.
Visualizations
Caption: SHP2 Signaling Pathway in RTK signaling.
Caption: Troubleshooting workflow for SPI-112Me permeability.
Caption: SPI-112Me prodrug activation logic.
References
Technical Support Center: Hydrolysis of SPI-112Me to SPI-112
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the hydrolysis of the prodrug SPI-112Me to its active form, SPI-112.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the conversion of SPI-112Me to this compound?
The conversion of SPI-112Me to this compound is a hydrolysis reaction. Specifically, it involves the cleavage of an ester bond in the SPI-112Me molecule through the action of water, resulting in the formation of the active compound this compound and a corresponding alcohol byproduct. This reaction can be catalyzed by either an acid or a base.[1][2][3]
Q2: What are the key factors that influence the rate of SPI-112Me hydrolysis?
Several factors can significantly impact the rate of ester hydrolysis:
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pH: The reaction rate is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of esters.[1]
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Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis.[1]
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Catalyst: The presence and concentration of an acid or base catalyst can dramatically increase the reaction rate.
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Solvent: The choice of solvent can affect the solubility of SPI-112Me and the efficiency of the hydrolysis reaction.
Q3: How can I monitor the progress of the hydrolysis reaction?
Several analytical techniques can be employed to monitor the conversion of SPI-112Me to this compound:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the starting material (SPI-112Me), the product (this compound), and any potential byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to detect and quantify volatile products and byproducts of the reaction.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be utilized to track the disappearance of signals corresponding to the methyl ester group of SPI-112Me and the appearance of signals from the hydrolyzed product.
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Spectrophotometry: If this compound or SPI-112Me have distinct UV-Vis absorbance spectra, spectrophotometry can be a convenient method for monitoring the reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion to this compound | Inefficient Hydrolysis Conditions: Incorrect pH, temperature, or catalyst concentration. | Systematically optimize the reaction conditions. Screen a range of pH values (both acidic and basic) and temperatures. Vary the concentration of the acid or base catalyst. |
| Poor Solubility of SPI-112Me: The compound may not be fully dissolved in the reaction solvent, limiting its availability for hydrolysis. | Use a co-solvent to improve the solubility of SPI-112Me. Ensure the reaction mixture is well-stirred. | |
| Degradation of SPI-112Me or this compound: The starting material or product might be unstable under the chosen reaction conditions. | Perform stability studies of both SPI-112Me and this compound at different pH values and temperatures. Use milder reaction conditions if degradation is observed. | |
| Incomplete Hydrolysis | Equilibrium Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis of esters is a reversible reaction, which can lead to an equilibrium mixture of reactants and products. | Use a large excess of water to drive the equilibrium towards the products. Consider using a base-catalyzed hydrolysis (saponification), which is an irreversible reaction. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction over a longer period to ensure it has reached completion. | |
| Formation of Side Products | Undesired Reactions: The reaction conditions may be promoting side reactions, leading to the formation of impurities. | Adjust the reaction conditions (e.g., lower temperature, different catalyst) to minimize side product formation. Purify the final product using techniques like chromatography. |
| Difficulty in Isolating this compound | Work-up Procedure: The extraction and purification protocol may not be optimal for isolating the final product. | Optimize the work-up procedure, including the choice of extraction solvents and pH adjustments. For base-catalyzed hydrolysis, a final acidification step is necessary to protonate the carboxylate salt to yield the carboxylic acid. |
Experimental Protocols
As no specific, publicly available protocol for the hydrolysis of SPI-112Me to this compound was identified, a general procedure based on standard ester hydrolysis principles is provided below. It is crucial to adapt and optimize this protocol for your specific experimental setup.
General Protocol for Base-Catalyzed Hydrolysis (Saponification) of SPI-112Me
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Dissolution: Dissolve SPI-112Me in a suitable organic solvent (e.g., THF, ethanol).
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Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), to the solution of SPI-112Me. The molar equivalent of the base should be in excess of SPI-112Me.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).
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Quenching and Acidification: Once the reaction is complete, cool the mixture to 0°C and carefully add a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate salt of this compound.
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Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visual Guides
References
Technical Support Center: Optimizing SPI-112Me Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for SPI-112Me, a cell-permeable prodrug of the SHP2 phosphatase inhibitor, SPI-112.
Frequently Asked Questions (FAQs)
Q1: What is SPI-112Me and how does it work?
A1: SPI-112Me is the methyl ester prodrug of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase SHP2.[1][2][3] The methyl ester group enhances the cell permeability of the inhibitor.[1][2][3] Once inside the cell, endogenous esterases are predicted to hydrolyze SPI-112Me to its active form, this compound, which then competitively inhibits the catalytic activity of SHP2.[1][2][3][4]
Q2: Why is optimizing the incubation time for SPI-112Me critical?
A2: Optimizing the incubation time is crucial for several reasons:
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Prodrug Conversion: Sufficient time is required for cellular uptake and enzymatic conversion of the inactive SPI-112Me to the active this compound. The kinetics of this conversion can vary between cell types.[5][6]
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Target Engagement: The active inhibitor needs time to engage with its intracellular target, SHP2, and exert its inhibitory effect.
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Downstream Effects: The observed biological effect is often downstream of SHP2 inhibition (e.g., changes in protein phosphorylation, gene expression, or cell viability). These downstream events require time to manifest.[7]
-
Avoiding Off-Target Effects: Excessively long incubation times or high concentrations may lead to off-target effects or cellular toxicity, confounding the experimental results.
Q3: What is a good starting point for an incubation time-course experiment with SPI-112Me?
A3: A reasonable starting point for a time-course experiment would be to test a range of incubation times, such as 1, 4, 8, 12, 24, and 48 hours.[7] For direct assessment of SHP2 activity or immediate downstream signaling (e.g., p-ERK levels), shorter time points (1-4 hours) may be sufficient.[7] For studying effects on cell proliferation or viability, longer incubation times (24-72 hours) are often necessary.[8]
Q4: How does the concentration of SPI-112Me influence the optimal incubation time?
A4: Higher concentrations of SPI-112Me may lead to a faster accumulation of the active inhibitor this compound within the cell, potentially resulting in a more rapid onset of SHP2 inhibition.[7] Conversely, lower concentrations may require longer incubation periods to achieve a significant effect. It is highly recommended to perform a dose-response experiment for various time points to identify the optimal concentration and incubation time for your specific cell type and experimental endpoint.
Q5: Can the optimal incubation time vary between different cell lines?
A5: Yes, the optimal incubation time can differ significantly between cell lines.[7] This variability can be attributed to differences in:
-
Cellular uptake and efflux of SPI-112Me.
-
The activity of intracellular esterases responsible for converting the prodrug.
-
The expression levels and turnover rate of the SHP2 protein.
-
The specific signaling pathways that are dependent on SHP2 activity in that cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | 1. Incubation time is too short: Insufficient time for prodrug conversion and target inhibition. 2. Inhibitor concentration is too low: Not enough active inhibitor to effectively block SHP2. 3. Low esterase activity in the cell line: Inefficient conversion of SPI-112Me to this compound. 4. High endogenous SHP2 activity: The amount of active inhibitor is not sufficient to overcome the high phosphatase activity. | 1. Increase the incubation time. Perform a time-course experiment as detailed in the experimental protocol below.[7] 2. Increase the concentration of SPI-112Me. Perform a dose-response experiment.[7] 3. Confirm the expression of carboxylesterases in your cell line. If esterase activity is a known issue, consider using a different cell line or a direct, cell-permeable SHP2 inhibitor. 4. Increase the inhibitor concentration or consider a pre-incubation step before cell stimulation. |
| High variability between replicates | 1. Inconsistent cell seeding: Variations in cell number can lead to different responses. 2. Inconsistent timing of treatment and harvesting: Precise timing is crucial for time-course experiments. 3. Edge effects in multi-well plates: Evaporation can concentrate the inhibitor in the outer wells. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use a multichannel pipette for simultaneous addition of the inhibitor and lysis buffer. Stagger the treatment of plates if necessary to ensure consistent incubation times. 3. Avoid using the outermost wells of the plate for treatment. Fill them with sterile PBS or media to maintain humidity. |
| Inhibitor shows effect at early time points but diminishes later | 1. Metabolism or efflux of the inhibitor: The active inhibitor may be metabolized or actively transported out of the cells over time. 2. Cellular adaptation: Cells may activate compensatory signaling pathways to overcome SHP2 inhibition. | 1. Consider a second application of the inhibitor during a long incubation period. 2. Analyze earlier time points to capture the primary effect of SHP2 inhibition. Investigate potential compensatory pathways using other inhibitors or molecular techniques. |
| Cell toxicity observed | 1. Inhibitor concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. 2. Prolonged incubation time: Long exposure to the inhibitor may be detrimental to cell health. 3. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic at higher concentrations. | 1. Reduce the inhibitor concentration. Determine the IC50 for cytotoxicity using a cell viability assay. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in all experiments. |
Data Presentation
Table 1: Representative Time-Dependent Inhibition of EGF-Stimulated ERK Phosphorylation by SPI-112Me in MDA-MB-468 Cells
| Incubation Time (hours) | SPI-112Me Concentration (µM) | Normalized p-ERK/Total ERK Ratio (Mean ± SD) | Percent Inhibition (%) |
| 1 | 0 (Vehicle) | 1.00 ± 0.12 | 0 |
| 10 | 0.65 ± 0.09 | 35 | |
| 20 | 0.42 ± 0.07 | 58 | |
| 4 | 0 (Vehicle) | 1.00 ± 0.15 | 0 |
| 10 | 0.48 ± 0.08 | 52 | |
| 20 | 0.25 ± 0.05 | 75 | |
| 8 | 0 (Vehicle) | 1.00 ± 0.11 | 0 |
| 10 | 0.35 ± 0.06 | 65 | |
| 20 | 0.18 ± 0.04 | 82 | |
| 24 | 0 (Vehicle) | 1.00 ± 0.18 | 0 |
| 10 | 0.28 ± 0.07 | 72 | |
| 20 | 0.15 ± 0.03 | 85 |
Note: This table presents hypothetical data based on published findings for illustrative purposes.[1][9] Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal SPI-112Me Incubation Time via Western Blot Analysis of p-ERK
This protocol describes a method to determine the optimal incubation time for SPI-112Me by assessing the inhibition of a key downstream signaling event, the phosphorylation of ERK, in response to a growth factor stimulus.
1. Cell Seeding:
- Plate your cells of interest (e.g., MDA-MB-468) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
2. Serum Starvation (Optional but Recommended):
- To reduce basal levels of ERK phosphorylation, replace the growth medium with a serum-free or low-serum medium.
- Incubate the cells for 12-24 hours.
3. SPI-112Me Treatment:
- Prepare a stock solution of SPI-112Me in an appropriate solvent (e.g., DMSO).
- Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 µM and 20 µM). Include a vehicle control (DMSO alone).
- Remove the starvation medium and add the medium containing SPI-112Me or vehicle to the respective wells.
- Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
4. Growth Factor Stimulation:
- At the end of each incubation period, stimulate the cells with a growth factor known to activate the SHP2-dependent pathway in your cell line (e.g., 50 ng/mL EGF for 10 minutes).
5. Cell Lysis:
- Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[7]
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
6. Protein Quantification:
- Transfer the supernatant to new tubes and determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
7. Western Blot Analysis:
- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an imaging system.
- Strip the membrane and re-probe with a primary antibody against total ERK as a loading control.
8. Data Analysis:
- Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).[10]
- Normalize the p-ERK signal to the total ERK signal for each sample.
- Calculate the percentage of p-ERK inhibition for each SPI-112Me concentration at each time point relative to the vehicle-treated control.
- Plot the percentage of inhibition versus incubation time to determine the optimal duration for achieving a robust and stable inhibitory effect.
Mandatory Visualizations
Caption: SHP2 signaling pathway and the mechanism of action of SPI-112Me.
Caption: Experimental workflow for optimizing SPI-112Me incubation time.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SHP2 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for SHP2 inhibitor experiments. This resource provides troubleshooting guides, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate the common challenges associated with the use of SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for current clinical SHP2 inhibitors? A1: The majority of SHP2 inhibitors currently in clinical development (e.g., TNO155, RMC-4630) are allosteric inhibitors.[1][] They function by binding to a tunnel-like allosteric site on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation.[3][4] This prevents the N-terminal SH2 domain from exposing the catalytic site of the protein tyrosine phosphatase (PTP) domain, thereby blocking its activity.[5]
Q2: Why is SHP2 considered a promising oncology target? A2: SHP2, encoded by the PTPN11 gene, is a critical signaling node that integrates signals from multiple receptor tyrosine kinases (RTKs) to activate downstream pathways, most notably the RAS/MAPK pathway. Aberrant SHP2 activation is implicated in the development and progression of many solid tumors and hematological malignancies. It plays a key role in cell proliferation, survival, and differentiation. Furthermore, SHP2 activity is a key mechanism of adaptive resistance to other targeted therapies, such as MEK or KRAS inhibitors.
Q3: Why are SHP2 inhibitors often used in combination therapies rather than as monotherapies? A3: While potent, SHP2 inhibitors have shown limited monotherapy activity in many clinical settings. Their primary strength lies in overcoming adaptive resistance that arises in response to other targeted agents. For example, when a kinase inhibitor (like a MEK or EGFR inhibitor) blocks the MAPK pathway, cells often compensate by increasing upstream RTK signaling, which reactivates the pathway via SHP2. Combining the primary inhibitor with a SHP2 inhibitor can block this escape route, leading to a more durable and potent anti-tumor response.
Q4: What are the main mechanisms of resistance to SHP2 inhibitors? A4: Resistance can occur through several mechanisms. Intrinsic resistance is seen in tumors with oncogenic PTPN11 mutations (e.g., E76K, D61V) that lock SHP2 in a constitutively active conformation, preventing the binding of allosteric inhibitors. Acquired resistance can arise from secondary mutations in the allosteric binding site of SHP2. Additionally, resistance can be SHP2-extrinsic, caused by the loss of tumor suppressor genes like NF1 or LZTR1, which can reactivate the RAS pathway downstream of or parallel to SHP2.
Q5: What is "on-target" toxicity for SHP2 inhibitors? A5: On-target toxicity refers to adverse effects caused by the inhibition of SHP2's normal physiological functions. Because SHP2 is ubiquitously expressed and involved in many cellular processes, its inhibition can lead to side effects. Common on-target toxicities observed in clinical trials include peripheral edema, thrombocytopenia (low platelets), anemia, and diarrhea. These effects are generally considered mechanism-based and are often dose-dependent.
Troubleshooting Guides
In Vitro Experimentation
Q: My SHP2 inhibitor shows a much higher IC50 value in my cellular assay compared to its biochemical IC50. Why?
A: This is a common observation and can be attributed to several factors. The biochemical assay uses purified, recombinant protein in an optimized buffer, whereas a cellular assay involves the complexities of a living cell.
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration added to the media.
-
Target Engagement: Even if the compound enters the cell, it may not efficiently engage with the SHP2 protein. A Cellular Thermal Shift Assay (CETSA) can be used to confirm direct target binding in intact cells.
-
Biological Context: The requirement for SHP2 can vary dramatically between cell lines. In cells where the RAS/MAPK pathway is driven by a downstream mutation (e.g., BRAF V600E), SHP2 inhibition may have little effect on proliferation. SHP2 inhibitors are most effective in models dependent on upstream RTK signaling.
-
Assay Duration: Short incubation times may not be sufficient to observe a phenotypic effect like decreased cell viability.
Q: The p-ERK levels in my Western blot are inconsistent or do not decrease after treatment with a SHP2 inhibitor. What's wrong?
A: Phospho-ERK is a key pharmacodynamic biomarker for SHP2 activity. Inconsistent results often stem from technical issues or biological feedback loops.
-
Suboptimal Lysis: The phosphorylation state of ERK is transient. It is critical to use a lysis buffer containing fresh phosphatase and protease inhibitors and to keep samples on ice to prevent dephosphorylation during sample preparation.
-
Feedback Reactivation: In some cell lines, initial inhibition of SHP2 can be followed by a rebound in p-ERK signaling over time due to feedback mechanisms. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal time point for observing maximal p-ERK suppression.
-
Antibody and Blocking Issues: For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins that can increase background noise. Ensure your primary antibody is validated and used at the optimal dilution.
-
Cell Line Dependency: If the cell line has a downstream mutation like BRAF or MEK, p-ERK levels will be independent of SHP2 activity. Confirm the genetic background of your cell model.
Q: My cells are dying at a low concentration of the inhibitor, but I'm not seeing a corresponding decrease in p-ERK. Is this an off-target effect?
A: It is possible. While potent on-target activity can lead to cell death, a disconnect between the phenotypic outcome (viability) and the target biomarker (p-ERK) warrants investigation into off-target effects.
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Known Off-Targets: Some SHP2 inhibitors have been reported to have off-target activities. For instance, certain allosteric inhibitors can accumulate in the lysosome and inhibit autophagy in a SHP2-independent manner, which can contribute to their anti-tumor activity. Older active-site inhibitors have been shown to inhibit other kinases.
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Rescue Experiments: To confirm the effect is on-target, you can perform a rescue experiment. Transfect cells with a drug-resistant SHP2 mutant; if the cells are no longer sensitive to the inhibitor, the effect is likely on-target.
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Orthogonal Approaches: Use siRNA or shRNA to knock down SHP2 (PTPN11). If SHP2 depletion phenocopies the effect of the inhibitor, it supports an on-target mechanism.
In Vivo Experimentation
Q: My SHP2 inhibitor is causing significant toxicity (e.g., weight loss, edema) in my animal model at doses required for efficacy. How can I manage this?
A: In vivo toxicity is a major challenge and often reflects on-target effects observed clinically.
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Optimize Dosing Schedule: Instead of continuous daily dosing, explore intermittent schedules (e.g., 2 weeks on, 1 week off; or dosing on specific days of the week). This can help manage on-target toxicities while maintaining therapeutic pressure.
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Combination Therapy: Combine the SHP2 inhibitor at a lower, better-tolerated dose with another agent (e.g., a MEK inhibitor). Synergistic interactions may allow for efficacy at concentrations where single-agent toxicity is minimal.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the dose and schedule being used achieve sufficient drug exposure and target inhibition in the tumor tissue without causing excessive systemic toxicity. Measure drug levels in plasma and tumor, and assess p-ERK levels in tumor biopsies.
Q: The SHP2 inhibitor shows no anti-tumor activity in my xenograft model, despite showing good potency in vitro. What could be the reason?
A: This discrepancy is common in drug development and can point to issues with drug properties or the tumor model itself.
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Poor Pharmacokinetics: The compound may have poor oral bioavailability, rapid clearance, or low tumor penetration, resulting in insufficient exposure at the target site. A full PK analysis is essential.
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Tumor Microenvironment (TME): In vitro 2D culture models lack the complexity of the TME. SHP2 plays a role in immune cells, and its inhibition can impact the immune response to the tumor. The effect of your inhibitor in vivo could be influenced by interactions within the TME that are not captured in vitro.
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Inappropriate Model: The chosen xenograft model may not be dependent on SHP2 signaling for its growth in vivo. Ensure the tumor model has a genetic background (e.g., KRAS-amplified or RTK-driven) that confers sensitivity to SHP2 inhibition.
Data Summaries
Table 1: Comparison of In Vitro Potency for Select SHP2 Inhibitors
| Compound | Assay Type | Target | IC50 / ΔTm | Reference |
| SHP099 | Biochemical Inhibition | SHP2-WT | 70 nM | |
| Cellular Thermal Shift | SHP2-WT | ΔTm = 3.7 °C | ||
| RMC-4550 | Biochemical Inhibition | SHP2-WT | 0.6 nM | |
| Cellular Thermal Shift | SHP2-WT | ΔTm = 7.0 °C | ||
| Ex-57 | Cellular Thermal Shift | SHP2-WT | ΔTm = 7.0 °C | |
| Cellular Thermal Shift | SHP2-E76K | ΔTm = 2.3 °C |
Note: ΔTm (change in melting temperature) from Cellular Thermal Shift Assays indicates the degree of target stabilization in intact cells; a larger ΔTm suggests stronger target engagement.
Table 2: Summary of Common Treatment-Related Adverse Events (TRAEs) for TNO155 in Clinical Trials
| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |
| Monotherapy (N=118) | |||
| Increased Blood Creatine Phosphokinase | 28% | N/A | |
| Peripheral Edema | 26% | N/A | |
| Diarrhea | 26% | 3% | |
| Thrombocytopenia (Decreased Platelets) | N/A | 4% | |
| Combination with JDQ433 (N=50) | |||
| Peripheral Edema | 40% | 0% | |
| Neutropenia | 30% | 14% | |
| Thrombocytopenia | 28% | 8% | |
| Anemia | 24% | 8% |
Detailed Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol outlines the steps to measure the inhibition of SHP2 downstream signaling by assessing ERK phosphorylation.
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Cell Seeding and Treatment:
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Seed cells (e.g., 1.5 x 10⁶ cells) in 10 cm dishes and allow them to adhere overnight.
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Starve cells in serum-free media for 12-24 hours to reduce basal p-ERK levels.
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Pre-treat cells with your SHP2 inhibitor at various concentrations for 2-4 hours. Include a vehicle control (e.g., DMSO).
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Stimulate cells with an appropriate growth factor (e.g., 10 ng/mL EGF or FGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place dishes on ice and aspirate the media.
-
Wash cells once with 5 mL of ice-cold PBS.
-
Add 300-500 µL of ice-cold RIPA Lysis Buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel to achieve adequate separation of the 42/44 kDa ERK bands.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each. Develop the blot using an ECL substrate and capture the image.
-
-
Stripping and Re-probing for Total ERK:
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST (3 x 10 minutes).
-
Block the membrane again in 5% BSA/TBST for 1 hour.
-
Incubate with a primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the washing and secondary antibody steps as described above. Develop the blot.
-
Normalize the p-ERK signal to the total ERK signal for each sample using densitometry software.
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Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of SHP2 inhibition on cell proliferation and viability.
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of media).
-
Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
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Prepare a serial dilution of the SHP2 inhibitor in culture media at 2x the final desired concentration.
-
Remove the media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and media-only (blank).
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Incubate the plate for the desired treatment duration (typically 72-120 hours).
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
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Incubate the plate for 1-4 hours at 37°C. For MTT, you will need an additional step to solubilize the formazan (B1609692) crystals with 100 µL of DMSO or solubilization buffer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
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Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
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Plot the % viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
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Visualizations
Caption: SHP2 in the RAS/MAPK signaling pathway and the point of allosteric inhibition.
Caption: Experimental workflow for evaluating SHP2 inhibitor efficacy in vitro.
Caption: Troubleshooting logic for inconsistent in vitro SHP2 inhibitor results.
References
ensuring complete conversion of SPI-112Me
Welcome to the technical support center for SPI-112Me. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the complete conversion of the prodrug SPI-112Me to its active form, SPI-112, a potent inhibitor of Shp2 phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is SPI-112Me and how is it activated?
A1: SPI-112Me is the methyl ester prodrug of this compound, an inhibitor of Shp2 PTPase activity.[1] As a prodrug, SPI-112Me is designed to be inactive but is converted into the pharmacologically active this compound within the body or in a laboratory setting. This activation occurs through the hydrolysis of the methyl ester group to a carboxylic acid.
Q2: What are the primary methods for converting SPI-112Me to this compound?
A2: The conversion is an ester hydrolysis reaction that can be achieved through two main routes:
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Enzymatic Hydrolysis: In biological systems, this conversion is primarily carried out by cellular esterases, such as carboxylesterases, which are present in various tissues like the liver and intestines.[2][3][4]
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Chemical Hydrolysis: In a laboratory setting, the conversion can be performed using chemical methods, typically through saponification with a base (like lithium hydroxide (B78521) or sodium hydroxide) followed by acidification, or through acid-catalyzed hydrolysis.[5][6][7]
Q3: How can I monitor the conversion of SPI-112Me to this compound?
A3: The progress of the conversion reaction should be monitored using analytical techniques that can separate and quantify both the prodrug (SPI-112Me) and the active drug (this compound). High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. A reverse-phase C18 column with a gradient of an organic solvent (like acetonitrile) in water with an acidic modifier (like formic acid or TFA) is typically effective.
Q4: What factors influence the rate of conversion?
A4: Several factors can affect the efficiency and rate of hydrolysis:
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For Enzymatic Hydrolysis: The type and concentration of esterase enzymes, the specific cell line or tissue being used, and the incubation conditions (temperature, pH).[2]
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For Chemical Hydrolysis: The choice and concentration of the acid or base catalyst, the reaction temperature, the solvent system, and the reaction time.[5][8]
Q5: What is the molecular target of the active form, this compound?
A5: The active form, this compound, is a potent and preferential inhibitor of the PTPase activity of Shp2 (Src homology 2 domain-containing phosphatase 2).[1] Shp2 is a key signaling protein involved in multiple cellular processes, including cell growth and proliferation, through pathways like the RAS-RAF-MEK-ERK cascade.[9][10][11]
Troubleshooting Guide for SPI-112Me Conversion
This guide addresses common issues encountered during the conversion of SPI-112Me to this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or No Conversion in a Cellular Assay | 1. Low or absent esterase activity in the selected cell line. | - Screen different cell lines to find one with higher carboxylesterase activity.- Use a positive control ester-containing compound known to be hydrolyzed in your cell line.- Consider pre-hydrolyzing SPI-112Me to this compound chemically before adding it to the cell culture. |
| 2. Poor cell permeability of SPI-112Me. | - Although esterification generally increases permeability, this can still be a factor. Verify cellular uptake using an appropriate assay.- Optimize incubation time and concentration. | |
| 3. Instability or degradation of the compound in the culture medium. | - Assess the stability of SPI-112Me and this compound in your specific cell culture medium over the time course of your experiment using HPLC. | |
| Incomplete Chemical Hydrolysis (Saponification) | 1. Insufficient base or reaction time. | - Increase the molar equivalents of the base (e.g., LiOH, NaOH). A common starting point is 3-5 equivalents.- Extend the reaction time and monitor progress by TLC or HPLC every hour. |
| 2. Unsuitable solvent system. | - A mixture of THF and water (e.g., 3:1 or 4:1) is often effective for saponification, as it helps to dissolve the ester.[6][7] | |
| 3. Low reaction temperature. | - Gently heat the reaction mixture. For many methyl esters, room temperature is sufficient, but heating to 40-50°C can increase the rate.[8] | |
| Formation of Side Products or Degradation | 1. Reaction conditions are too harsh (e.g., high temperature, high base concentration). | - Use milder conditions. Lithium hydroxide (LiOH) is often preferred over NaOH as it can be effective at lower temperatures.[7]- Run the reaction at room temperature or 0°C if the compound is sensitive.- Carefully neutralize the reaction mixture during workup to avoid degradation of the product. |
| 2. The active compound (this compound) is unstable under the workup conditions. | - After saponification, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) at a low temperature (e.g., 0°C) to protonate the carboxylate salt. Avoid strongly acidic conditions if the molecule is acid-labile. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)
This protocol provides a general method for in vitro enzymatic conversion and can be adapted to other esterase preparations.
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Reagent Preparation:
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Prepare a stock solution of SPI-112Me (e.g., 10 mM in DMSO).
-
Prepare a working solution of Porcine Liver Esterase (PLE) in a suitable buffer (e.g., 100 U/mL in 50 mM phosphate (B84403) buffer, pH 7.4).
-
-
Hydrolysis Reaction:
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4).
-
Add the SPI-112Me stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the PLE working solution.
-
Incubate at 37°C with gentle agitation.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to precipitate the enzyme.
-
-
Analysis:
-
Analyze the supernatant by HPLC to determine the concentrations of remaining SPI-112Me and formed this compound.
-
Protocol 2: General Procedure for Chemical Hydrolysis (Saponification)
This protocol describes a standard laboratory procedure for the basic hydrolysis of the methyl ester.
-
Reaction Setup:
-
Dissolve SPI-112Me (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Prepare a solution of Lithium Hydroxide (LiOH) (3-5 equivalents) in water.
-
-
Hydrolysis:
-
Add the LiOH solution to the SPI-112Me solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH ~3-4 with dilute HCl (e.g., 1N).
-
Extract the product (this compound) with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound product using flash column chromatography or preparative HPLC if necessary.
-
Protocol 3: Representative HPLC Method for Analysis
This method can be used to monitor the conversion of SPI-112Me to this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for the compound's chromophore.
-
Injection Volume: 10 µL.
-
Note: this compound (the carboxylic acid) is expected to have a shorter retention time than the more lipophilic SPI-112Me (the methyl ester).
Protocol 4: SHP2 Phosphatase Activity Assay
This fluorescence-based assay can be used to confirm the inhibitory activity of the converted this compound.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of your converted this compound.
-
In a 384-well plate, add the SHP2 enzyme to the assay buffer.
-
Add the this compound dilutions (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over time using a plate reader.[14]
-
-
Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data and Visualizations
Comparative Data: Prodrug vs. Active Drug
| Property | SPI-112Me (Prodrug) | This compound (Active Drug) |
| Chemical Moiety | Methyl Ester | Carboxylic Acid |
| Polarity | Less Polar | More Polar |
| Aqueous Solubility | Lower | Higher |
| Cell Permeability | Generally Higher | Generally Lower |
| Activity against Shp2 | Inactive | Active Inhibitor |
Visualization of Workflows and Pathways
Caption: Experimental workflow for SPI-112Me activation and subsequent Shp2 inhibition.
References
- 1. Differential Enzymatic Hydrolysis: A Study on Its Impact on Soy Protein Structure, Function, and Soy Milk Powder Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. scirp.org [scirp.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Minimizing Variability in SPI-112 Experiments
Welcome to the technical support center for SPI-112 and its cell-permeable analog, SPI-112Me. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this potent Shp2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and SPI-112Me?
A1: this compound is a potent and selective competitive inhibitor of the Shp2 protein tyrosine phosphatase.[1][2] However, due to the presence of a negatively charged carboxylic acid group, it is not cell-permeable and shows no detectable activity in cell-based assays.[1] To overcome this, a methyl ester analog, SPI-112Me, was synthesized.[1][3] It is predicted that SPI-112Me is hydrolyzed to this compound upon entering the cells, allowing it to inhibit cellular Shp2 PTP activity.
Q2: What is the primary mechanism of action for SPI-112Me?
A2: SPI-112Me acts as a prodrug that, once inside the cell and converted to this compound, competitively inhibits the catalytic site of Shp2. This inhibition prevents the dephosphorylation of Shp2's target proteins, thereby modulating downstream signaling pathways.
Q3: Which signaling pathways are affected by SPI-112Me?
A3: SPI-112Me has been shown to inhibit epidermal growth factor (EGF)-stimulated Shp2 PTP activity, which subsequently suppresses the activation of the Ras/Erk (MAPK) pathway, evidenced by decreased Erk1/2 phosphorylation. It also enhances interferon-gamma (IFN-γ)-stimulated STAT1 tyrosine phosphorylation.
Q4: How should I prepare and store SPI-112Me stock solutions?
A4: For optimal results and to minimize variability, prepare a high-concentration stock solution of SPI-112Me in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Before each experiment, freshly dilute the stock to the desired working concentration in your cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells can mask the true effect of SPI-112Me. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of SPI-112Me from a single stock aliquot for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Confluency | Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment. Overly confluent or sparse cultures can respond differently. |
| Incubation Time | Optimize the incubation time with SPI-112Me for your specific cell line, as the effect may be time-dependent. |
Issue 2: Inconsistent Results in Western Blot for Phospho-Erk1/2
Difficulty in detecting a consistent decrease in Erk1/2 phosphorylation upon SPI-112Me treatment can be frustrating. Here are some common troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal SPI-112Me Concentration | Perform a dose-response experiment to determine the optimal concentration of SPI-112Me for your cell line. Inhibition of EGF-stimulated pErk1/2 has been observed at 10 µM in MDA-MB-468 cells. |
| Timing of Stimulation and Lysis | Optimize the timing of growth factor stimulation (e.g., EGF) and subsequent cell lysis. The peak of Erk1/2 phosphorylation can be transient. |
| Phosphatase Activity During Lysis | Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice at all times. |
| Antibody Quality | Use high-quality, validated primary antibodies for both phospho-Erk1/2 and total Erk1/2. Titrate your antibodies to find the optimal concentration that gives a strong specific signal with minimal background. |
| Loading Controls | Ensure equal protein loading by quantifying protein concentration before loading and probing for a reliable loading control (e.g., GAPDH, β-actin). |
Issue 3: Low Reproducibility in Cell Migration Assays
Variability in Transwell or other migration assays can obscure the inhibitory effect of SPI-112Me.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Numbers | Accurately count and seed the same number of cells into the upper chamber of the Transwell for each replicate. |
| Serum Concentration Gradient | Ensure a consistent and appropriate chemoattractant gradient (e.g., serum or specific growth factors) in the lower chamber. |
| Membrane Pore Size | Use a Transwell membrane with a pore size appropriate for your cell type to allow for migration without cells passively falling through. |
| Incubation Time | Optimize the migration time. Too short, and few cells will migrate; too long, and the gradient may dissipate or cells may become over-crowded. |
| Cell Viability | Confirm that the concentrations of SPI-112Me used are not causing significant cell death, which would reduce the number of migrating cells for reasons other than migration inhibition. |
Quantitative Data Summary
The following tables summarize quantitative data from key experiments involving this compound and SPI-112Me.
Table 1: In Vitro Shp2 PTP Inhibition
| Compound | IC50 (µM) | Inhibition Model |
| This compound | 1.0 | Competitive |
| SPI-112Me | > 100 | - |
Data from in vitro assays using a GST-Shp2 PTP protein and DiFMUP as a substrate.
Table 2: Effect of SPI-112Me on EGF-Stimulated Cellular Events
| Experiment | Cell Line | SPI-112Me Concentration (µM) | Observed Effect |
| Shp2 PTP Activity | MDA-MB-468 | 20 | 77% reduction in EGF-stimulated Shp2 PTP activity. |
| Erk1/2 Phosphorylation | MDA-MB-468 | 10 | Inhibition of EGF-stimulated pErk1/2 signal observed. |
| Cell Migration | MDA-MB-468 | 12.5 | 62% reduction in EGF-stimulated cell migration. |
| Cell Migration | MDA-MB-468 | 25 | Complete blockage of EGF-stimulated cell migration. |
Table 3: Effect of SPI-112Me on Shp2 Mutant-Dependent Cell Survival
| Cell Line | SPI-112Me Concentration | Outcome |
| TF-1/Shp2E76K | Various | Inhibition of Shp2E76K-dependent cell survival. |
Experimental Protocols
Protocol 1: Western Blot for Erk1/2 Phosphorylation
-
Cell Seeding and Starvation: Plate cells (e.g., MDA-MB-468) and allow them to adhere. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of SPI-112Me (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a phosphatase and protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total Erk1/2 to normalize for protein loading.
Protocol 2: Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency, then serum-starve for 12-24 hours. Harvest the cells by trypsinization and resuspend them in a serum-free medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS or a specific growth factor) to the lower chamber of the Transwell plate.
-
In the upper chamber, add the cell suspension (e.g., 5 x 104 cells) in serum-free medium containing the desired concentration of SPI-112Me or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period optimized for your cell line (e.g., 12-24 hours).
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with a solution such as 0.1% crystal violet.
-
-
Quantification:
-
Wash the membrane to remove excess stain.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength. Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: SPI-112Me signaling pathway.
Caption: General experimental workflow for SPI-112Me.
References
Validation & Comparative
A Comparative Analysis of SPI-112 and SPI-112Me Activity in SHP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of SPI-112 and its methyl ester prodrug, SPI-112Me, focusing on their roles as inhibitors of the protein tyrosine phosphatase SHP-2. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and related fields.
Introduction: The Target and the Inhibitors
Src homology region 2 domain-containing phosphatase 2 (SHP-2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is frequently dysregulated in various human cancers. Consequently, SHP-2 has emerged as a promising target for cancer therapy.
This compound is a potent and selective inhibitor of SHP-2. However, its therapeutic potential is limited by its poor cell permeability due to a negatively charged carboxylic acid group. To overcome this limitation, SPI-112Me was developed as a methyl ester prodrug of this compound. The addition of the methyl ester group masks the negative charge, increasing the molecule's lipophilicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, it is anticipated that ubiquitous intracellular esterases hydrolyze the methyl ester, releasing the active inhibitor, this compound.[1]
Comparative Activity: In Vitro vs. Cellular Context
The activities of this compound and SPI-112Me have been evaluated in both cell-free (in vitro) and cellular assays. The data clearly demonstrates the necessity of the prodrug approach for effective intracellular inhibition of SHP-2.
In Vitro Potency
In a direct enzymatic assay, this compound is a potent inhibitor of SHP-2's phosphatase activity. In contrast, SPI-112Me shows significantly less activity in this cell-free system, as the methyl ester prevents optimal binding to the active site of the enzyme.
| Compound | Target | IC50 (μM) |
| This compound | SHP-2 | 1.0 |
| SHP-1 | 18.3 | |
| PTP1B | 14.5 | |
| SPI-112Me | SHP-2 | >100 |
Table 1: In Vitro Inhibitory Activity of this compound and SPI-112Me. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target phosphatase by 50% in a cell-free assay. Data sourced from Chen et al., 2010.[1]
Cellular Activity
The critical difference between this compound and SPI-112Me becomes apparent in a cellular context. Due to its cell-impermeable nature, this compound fails to inhibit intracellular SHP-2. Conversely, SPI-112Me, being cell-permeable, effectively inhibits SHP-2 activity within cells.
To assess cellular activity, MDA-MB-468 breast cancer cells were treated with either this compound or SPI-112Me, followed by stimulation with epidermal growth factor (EGF) to activate SHP-2. The phosphatase activity of immunoprecipitated SHP-2 was then measured.
| Treatment | Fold Increase in SHP-2 Activity (EGF-stimulated vs. unstimulated) | % Inhibition of EGF-stimulated SHP-2 Activity |
| No Inhibitor | 2.6 | N/A |
| This compound (20 µM) | Not significantly different from no inhibitor | No significant inhibition |
| SPI-112Me (20 µM) | Significantly reduced | 77% |
Table 2: Cellular SHP-2 Inhibitory Activity of this compound and SPI-112Me. Data from experiments conducted in MDA-MB-468 cells. Sourced from Chen et al., 2010.[1]
Mechanism of Action and Downstream Signaling
SHP-2 is a critical upstream regulator of the RAS-MAPK signaling pathway. Its inhibition by SPI-112Me in cells leads to a downstream reduction in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2), key mediators of cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro SHP-2 Phosphatase Activity Assay
This protocol is used to determine the direct inhibitory effect of compounds on SHP-2 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human SHP-2 protein
-
p-nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound and SPI-112Me dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant SHP-2 protein.
-
Add varying concentrations of this compound or SPI-112Me to the wells of the microplate. Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Cellular SHP-2 Activity Assay
This protocol assesses the ability of the compounds to inhibit SHP-2 within a cellular environment.
-
Cell Culture and Treatment:
-
Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with 20 µM this compound, 20 µM SPI-112Me, or a vehicle control (DMSO) for 4 hours.
-
Stimulate the cells with 50 ng/mL EGF for 10 minutes.
-
-
Immunoprecipitation of SHP-2:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-SHP-2 antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Phosphatase Activity Measurement:
-
Resuspend the immunoprecipitated SHP-2-bead complex in the phosphatase assay buffer containing pNPP.
-
Incubate at 37°C for 1 hour.
-
Pellet the beads by centrifugation and transfer the supernatant to a new microplate.
-
Measure the absorbance at 405 nm.
-
Western Blotting for Phosphorylated Erk1/2
This protocol is used to measure the downstream effects of SHP-2 inhibition on the MAPK pathway.
-
Sample Preparation:
-
Treat cells as described in the cellular SHP-2 activity assay (section 4.2.1).
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Erk1/2.
-
Conclusion
The comparative data for this compound and SPI-112Me highlights a classic and effective use of the prodrug strategy in drug development. While this compound is a potent inhibitor of SHP-2 in vitro, its utility in a biological system is hampered by its inability to cross the cell membrane. SPI-112Me successfully overcomes this limitation, demonstrating significant inhibition of intracellular SHP-2 and its downstream signaling pathways. This guide provides the essential data and methodologies for researchers to understand and further investigate the therapeutic potential of targeting SHP-2 with this class of inhibitors. It is important to note that while the intracellular conversion of SPI-112Me to this compound is a predicted and necessary step for its activity, quantitative data on the efficiency of this hydrolysis in a cellular context remains an area for further investigation.
References
SPI-112: A Comparative Analysis of Cross-Reactivity with SHP1 and PTP1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor SPI-112's cross-reactivity with the protein tyrosine phosphatases (PTPs) SHP1 and PTP1B, supported by experimental data. This compound is a potent, competitive inhibitor of SHP2 (PTPN11), a key signaling node in various growth factor pathways and a validated target in oncology.[1][2][3] Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects in drug development.
Performance Data: Inhibitory Activity
The inhibitory potency of this compound against SHP2 and its cross-reactivity with the closely related phosphatases SHP1 and PTP1B were determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Phosphatase | IC50 (µM) | Fold Selectivity vs. SHP2 |
| SHP2 | 1.0[1][2] | - |
| PTP1B | 14.5[1][4] | 14.5x |
| SHP1 | ~18.0[5] | ~18x |
Note: The IC50 for SHP1 is estimated based on a reported 18-fold selectivity over SHP1.[5]
These data indicate that this compound is significantly more potent against SHP2 than against SHP1 and PTP1B, demonstrating a favorable selectivity profile for a research tool compound targeting SHP2.
Signaling Pathway Context
SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively for a phosphatase, plays a positive role in signal transduction, most notably in the RAS-ERK pathway downstream of receptor tyrosine kinases (RTKs).[3] Upon growth factor binding, SHP2 is recruited to phosphorylated docking proteins, where it becomes activated and dephosphorylates specific substrates to promote RAS activation. SHP1, in contrast, is primarily involved in negative regulation of cytokine signaling. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling.[6] The distinct roles of these phosphatases underscore the importance of selective inhibition.
Experimental Protocols
The IC50 values presented were determined using a fluorescence-based in vitro phosphatase assay. The general methodology is outlined below.
Objective: To measure the ability of this compound to inhibit the enzymatic activity of recombinant SHP2, SHP1, and PTP1B.
Materials:
-
Recombinant human PTP domains (SHP2, SHP1, PTP1B)
-
Fluorescent substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)
-
Assay Buffer: 25 mM HEPES (pH 7.3), 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100[2]
-
This compound (dissolved in DMSO)
-
96-well, black, half-area microplates[2]
-
Fluorescence plate reader
Procedure:
-
A dilution series of this compound in DMSO is prepared.
-
In each well of the 96-well plate, the assay buffer, a fixed concentration of the enzyme (e.g., SHP2), and varying concentrations of this compound (or DMSO vehicle control) are combined.[2]
-
The plate is incubated for a defined period at room temperature to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the DiFMUP substrate to all wells.[2]
-
The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission ~358/450 nm). The rate of product formation is proportional to enzyme activity.
-
The reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Summary and Conclusion
This compound is a potent inhibitor of SHP2 with a clear selectivity over the related phosphatases SHP1 and PTP1B. Its competitive mechanism of action suggests it binds to the catalytic site.[1][2] While the compound's utility in cell-based assays is limited by poor membrane permeability, its selectivity in biochemical assays makes it a valuable tool for studying the specific role of SHP2 in various signaling pathways and for initial stages of drug discovery efforts.[1][2] Researchers using this compound should be aware of the ~15-18 fold lower activity against PTP1B and SHP1, which may become relevant at higher concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Leading SHP2 Inhibitors: TNO155, RMC-4630, and JAB-3312
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a cascade frequently dysregulated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation has opened new avenues for targeted cancer therapy. This guide provides a comparative analysis of the potency of three prominent clinical-stage SHP2 inhibitors: TNO155, RMC-4630, and JAB-3312, supported by experimental data.
Quantitative Data Summary
The following tables summarize the in vitro potency of TNO155, RMC-4630, and JAB-3312 from biochemical and cell-based assays.
Table 1: Biochemical Assay - SHP2 Enzymatic Inhibition
| Compound | IC50 (nM) | Binding Affinity (Kd, nM) |
| TNO155 | 11[1] | Not Reported |
| RMC-4630 | Not Directly Reported | Not Reported |
| JAB-3312 | 1.9, 1.44[2][3] | 0.37[2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 by 50%. Lower values indicate higher potency. Kd (dissociation constant) reflects the binding affinity of the inhibitor to SHP2, with lower values indicating a stronger interaction.
Table 2: Cell-Based Assay - Inhibition of p-ERK in KYSE-520 Cells
| Compound | IC50 (nM) |
| TNO155 | 8[1] |
| RMC-4630 | Not Directly Reported for KYSE-520 |
| JAB-3312 | 0.23 |
Note: This assay measures the ability of the inhibitors to block the phosphorylation of ERK, a downstream effector in the MAPK pathway, in a human esophageal squamous carcinoma cell line (KYSE-520) that is dependent on SHP2 signaling. Lower IC50 values indicate greater cellular potency.
Signaling Pathway and Experimental Workflow
To understand the context of SHP2 inhibition, the following diagrams illustrate the signaling pathway and a general workflow for assessing inhibitor potency.
References
Unveiling the Potency of SPI-112Me: A Comparative Guide to SHP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SPI-112Me, a cell-permeable prodrug of the SHP2 inhibitor SPI-112, with other notable SHP2 inhibitors. The data presented herein, supported by detailed experimental protocols, confirms the efficacy of SPI-112Me in targeting the SHP2 protein, a critical node in oncogenic signaling pathways.
Executive Summary
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and migration. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. SPI-112Me has emerged as a promising inhibitor, demonstrating potent and selective activity against SHP2. This guide delves into the experimental data that substantiates the inhibitory effects of SPI-112Me and provides a comparative analysis with other well-established SHP2 inhibitors.
Comparative Analysis of SHP2 Inhibitors
The inhibitory potency of this compound and other prominent SHP2 inhibitors is summarized below. It is important to note that SPI-112Me is a prodrug that is hydrolyzed to the active inhibitor, this compound, within the cell. Therefore, the in vitro biochemical assays are performed with this compound.
| Inhibitor | Target | IC50 (μM) | Mechanism of Action | Reference |
| This compound | SHP2 | 1.0 | Competitive | [1] |
| SHP099 | SHP2 | 0.071 | Allosteric | [] |
| TNO155 | SHP2 | 0.011 | Allosteric | [] |
| RMC-4630 | SHP2 | Not specified | Allosteric | [] |
Experimental Confirmation of SHP2 Inhibition by SPI-112Me
The inhibitory activity of SPI-112Me has been validated through a series of biochemical and cellular assays.
Biochemical Assays
-
Surface Plasmon Resonance (SPR): This assay demonstrated the direct binding of this compound to the SHP2 protein. The kinetic constants determined from SPR analysis were a KD of 1.30 ± 0.14 µM, with an association rate (Ka) of 2.24 x 104/Ms and a dissociation rate (Kd) of 0.029/s, indicating a 1:1 stoichiometric binding.[3]
-
PTP Inhibition Assay: In vitro studies showed that this compound is a potent inhibitor of SHP2 with an IC50 of 1.0 µM.[3] In contrast, the prodrug SPI-112Me did not inhibit SHP2 PTP activity in vitro (IC50 > 100 µM), confirming its role as a prodrug that requires intracellular conversion to the active form.[3]
Cellular Assays
The cell permeability of SPI-112Me allows for the effective inhibition of SHP2 in a cellular context.
-
Inhibition of EGF-stimulated SHP2 PTP activity: Treatment of MDA-MB-468 breast cancer cells with 20 µM SPI-112Me resulted in a significant (p = 0.003) 77% reduction in EGF-stimulated SHP2 PTP activity.[3] In contrast, the parent compound this compound, being cell-impermeable, showed no effect.[3]
-
Inhibition of Downstream Signaling: SPI-112Me effectively inhibited SHP2-mediated downstream signaling pathways. This was evidenced by the inhibition of EGF-stimulated Erk1/2 activation.[3][4]
-
Cell Migration Assay: In a Transwell cell migration assay, SPI-112Me demonstrated a dose-dependent inhibition of EGF-stimulated MDA-MB-468 cell migration.[3] At a concentration of 12.5 µM, migration was reduced by 62%, and complete blockage was observed at 25 µM.[3]
-
Inhibition of Mutant SHP2: SPI-112Me was also effective against gain-of-function SHP2 mutants. In TF-1 myeloid cells transformed with the SHP2E76K mutant, SPI-112Me inhibited cell survival in a dose-dependent manner.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: SHP2 signaling pathway and the inhibitory action of SPI-112Me.
Caption: Workflow for the in vitro SHP2 PTP inhibition assay.
Caption: Workflow for the Transwell cell migration assay.
Experimental Protocols
Surface Plasmon Resonance (SPR)
This technique is used to measure the binding kinetics of an inhibitor to its target protein.
-
Immobilization: Recombinant human SHP2 protein is immobilized on a sensor chip.
-
Binding: A solution containing this compound at various concentrations is flowed over the chip surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams.
SHP2 PTP Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.[5]
-
Reagents: Recombinant SHP2 enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP, or a fluorescent substrate like DiFMUP), and the inhibitor (this compound) are prepared in an appropriate assay buffer.[5][6]
-
Reaction Setup: The inhibitor at various concentrations is pre-incubated with the SHP2 enzyme in a 96-well plate.[6]
-
Initiation: The reaction is initiated by adding the substrate to the wells.
-
Measurement: The plate is incubated at 37°C, and the product formation is measured over time using a plate reader (absorbance at 405 nm for pNPP or fluorescence for DiFMUP).[7]
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular environment.[4][8]
-
Cell Treatment: Intact cells are treated with the inhibitor (SPI-112Me) or a vehicle control.[9]
-
Heating: The cell suspension is heated to a range of temperatures.[9]
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble SHP2 protein in the supernatant is quantified by Western blotting or other protein detection methods.
-
Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Transwell Cell Migration Assay
This assay assesses the effect of an inhibitor on cell migration towards a chemoattractant.[1][3][10]
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate, creating an upper and a lower chamber.[1][10]
-
Cell Seeding: The cells to be tested are seeded in the upper chamber in a serum-free medium.[1][10]
-
Chemoattractant and Inhibitor: A chemoattractant (e.g., EGF) is added to the lower chamber, and the inhibitor (SPI-112Me) is added to both chambers at various concentrations.[3]
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow the cells to migrate through the pores of the membrane.[10]
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.[1][3]
-
Analysis: The number of migrated cells in the inhibitor-treated groups is compared to the control group to determine the extent of migration inhibition.
References
- 1. clyte.tech [clyte.tech]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.6. Transwell migration and invasion assays [bio-protocol.org]
A Comparative Guide: Unveiling the Advantages of SPI-112Me Over its Precursor, SPI-112
For researchers and professionals in drug development, the pursuit of potent and cell-permeable kinase inhibitors is a paramount objective. This guide provides a detailed comparison of SPI-112Me and its parent compound, SPI-112, both inhibitors of the protein tyrosine phosphatase Shp2. The primary advantage of SPI-112Me lies in its enhanced cellular permeability, a critical attribute for therapeutic efficacy that this compound lacks.[1][2][3]
Enhanced Cellular Activity of SPI-112Me
This compound is a potent inhibitor of Shp2 in cell-free assays, but its polar nature prevents it from crossing the cell membrane, rendering it ineffective in a cellular context.[1][2] To address this limitation, SPI-112Me was developed as a methyl ester prodrug of this compound. This modification allows the compound to permeate the cell membrane, after which it is hydrolyzed to the active form, this compound, enabling it to engage with its intracellular target, Shp2.
Comparative Performance Data
| Parameter | This compound | SPI-112Me | Advantage of SPI-112Me |
| Target | Shp2 (PTPN11) | Shp2 (PTPN11) | - |
| In Vitro IC50 (Shp2) | 1.0 µM | Not directly applicable (prodrug) | - |
| Cell Permeability | No | Yes | Enables inhibition of intracellular Shp2. |
| Cellular Activity | No detectable activity | Active in cells | Can modulate Shp2-mediated signaling pathways and cellular processes. |
Experimental Evidence of SPI-112Me's Superiority
A series of experiments have demonstrated the clear advantages of SPI-112Me in cellular models.
Inhibition of EGF-Stimulated Shp2 PTP Activity
In MDA-MB-468 breast cancer cells, treatment with 20 µM SPI-112Me resulted in a significant 77% reduction in epidermal growth factor (EGF)-stimulated Shp2 PTP activity. In stark contrast, this compound showed no inhibitory effect under the same conditions, highlighting the necessity of the methyl ester modification for cellular action.
Modulation of Downstream Signaling
Shp2 is a key component of the Ras-Erk1/2 signaling pathway. In EGF-stimulated MDA-MB-468 cells, SPI-112Me was shown to inhibit the phosphorylation of Erk1/2, a downstream effector of Shp2, in a concentration-dependent manner, with inhibition observed at a concentration of 10 µM.
Inhibition of Cell Migration
The functional consequence of Shp2 inhibition by SPI-112Me was demonstrated in a cell migration assay. SPI-112Me effectively inhibited the migration of MDA-MB-468 cells, a process known to be mediated by Shp2.
Activity Against Oncogenic Shp2 Mutants
SPI-112Me has also been shown to be effective against the constitutively active Shp2 E76K mutant, which is associated with certain leukemias. In TF-1 myeloid cells expressing this mutant, SPI-112Me inhibited Shp2 PTP activity, reduced Erk1/2 phosphorylation, and decreased the expression of the anti-apoptotic protein Bcl-XL, leading to a reduction in cytokine-independent cell survival.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the cellular activity of SPI-112Me.
Caption: EGF-stimulated Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the cellular effects of SPI-112Me.
Detailed Experimental Protocols
Cellular Shp2 PTP Activity Assay
-
Cell Line: MDA-MB-468 human breast cancer cells.
-
Protocol:
-
Cells are seeded and grown to sub-confluency.
-
Cells are serum-starved for 18 hours in DMEM containing 0.1% BSA.
-
Cells are pre-treated with SPI-112Me (e.g., 20 µM) or this compound overnight.
-
Cells are stimulated with EGF (50 ng/ml) for 10 minutes.
-
Cells are lysed, and Shp2 is immunoprecipitated from the cell lysates.
-
The PTP activity of the immunoprecipitated Shp2 is measured using a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate.
-
Erk1/2 Phosphorylation Assay (Western Blot)
-
Cell Line: MDA-MB-468 cells.
-
Protocol:
-
Cells are seeded, grown, and serum-starved as described above.
-
Cells are pre-treated with varying concentrations of SPI-112Me (e.g., 0-20 µM) for a designated period.
-
Cells are stimulated with EGF.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2, followed by incubation with appropriate secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
-
Cell Migration Assay (Transwell Assay)
-
Cell Line: MDA-MB-468 cells.
-
Protocol:
-
Cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane.
-
The lower chamber contains a chemoattractant, such as fetal bovine serum or EGF.
-
SPI-112Me is added to the upper chamber with the cells.
-
Cells are incubated for a specific period (e.g., 24 hours) to allow for migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Conclusion
The available data unequivocally demonstrates that SPI-112Me is a superior research tool and a more viable therapeutic candidate than this compound. Its ability to penetrate the cell membrane and inhibit intracellular Shp2 translates to efficacy in cellular models, a critical hurdle that this compound fails to overcome. For researchers investigating Shp2-mediated signaling and its role in disease, SPI-112Me provides a reliable means to probe these pathways in a cellular context. For drug development professionals, the prodrug strategy employed for SPI-112Me represents a successful approach to improving the druglike properties of a potent but impermeable parent compound.
References
Assessing the Specificity of the SHP-2 Inhibitor SPI-112 in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the specificity of the SHP-2 inhibitor SPI-112 and its cell-permeable prodrug, SPI-112Me. We offer a comparative analysis with alternative SHP-2 inhibitors, detailed experimental protocols, and visualizations to guide your research.
The protein tyrosine phosphatase SHP-2 is a critical signaling node and a well-validated target in oncology and other diseases. This compound is a known inhibitor of SHP-2, but its utility in cellular assays is limited by its impermeability.[1] To address this, a methyl ester prodrug, SPI-112Me, has been developed to facilitate cellular uptake, whereupon it is hydrolyzed to the active this compound.[2] This guide outlines the necessary experiments to assess the specificity of SPI-112Me in a new cell line, comparing its performance with established SHP-2 inhibitors.
Comparative Analysis of SHP-2 Inhibitors
A crucial first step in assessing a new inhibitor is to compare its potency and selectivity against known compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative SHP-2 inhibitors against SHP-2 and the closely related phosphatases SHP-1 and PTP1B. Lower IC50 values indicate higher potency. A higher ratio of IC50 for other phosphatases to SHP-2 indicates greater selectivity.
| Inhibitor | Type | SHP-2 IC50 | SHP-1 IC50 | PTP1B IC50 | Selectivity Notes |
| This compound | Catalytic Site | ~1 µM[3] | ~18.3 µM[3] | ~14.5 µM[3] | Preferential for SHP-2 over SHP-1 and PTP1B. |
| SPI-112Me | Prodrug | >100 µM (in vitro)[3] | - | - | Not active in vitro; designed for cellular activity. |
| SHP099 | Allosteric | 0.071 µM[] | No activity[5] | - | Highly selective for SHP-2 over SHP-1. |
| TNO155 | Allosteric | 0.011 µM[][6] | - | - | Highly potent and selective. |
| RMC-4630 | Allosteric | - | - | - | Potent and selective allosteric inhibitor. |
| NSC-87877 | Catalytic Site | 0.318 µM[7][8] | 0.335 µM[7] | 1.691 µM[7] | Poor selectivity against SHP-1. |
| PHPS1 | Catalytic Site | 2.1 µM[9] | 30 µM[9] | 19 µM[9] | Selective for SHP-2 over SHP-1 and PTP1B. |
Experimental Protocols
To experimentally validate the specificity of SPI-112Me in a new cell line, a series of biochemical and cell-based assays should be performed.
In Vitro SHP-2 Phosphatase Activity Assay
This assay directly measures the ability of an inhibitor to block SHP-2's enzymatic activity.
Materials:
-
Recombinant human SHP-2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound, SPI-112Me, and other SHP-2 inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitors in DMSO.
-
Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 24 µL of SHP-2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of DiFMUP substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This assay assesses the inhibitor's effect on the SHP-2 signaling pathway within the cell. Key downstream markers include the phosphorylation of ERK1/2 (p-ERK) and the dephosphorylation of paxillin (B1203293).
Cell Treatment and Lysate Preparation:
-
Plate the new cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of SPI-112Me and control inhibitors for the desired time (e.g., 2-24 hours). Include a DMSO-only vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-paxillin (Tyr118), and total paxillin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Key Processes
To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.
Experimental workflow for assessing this compound specificity.
Simplified SHP-2 signaling pathway and the inhibitory action of this compound.
By following these protocols and comparing the results to established inhibitors, researchers can confidently assess the specificity and efficacy of SPI-112Me in their cell line of interest. This systematic approach will provide robust data to support further drug development efforts.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization | Semantic Scholar [semanticscholar.org]
- 5. sellerslab.org [sellerslab.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of SPI-112, a Potent Investigational Compound
Disclaimer: The compound "SPI-112" is not publicly documented. The following procedures are based on established safety and disposal guidelines for potent, non-DEA regulated, hazardous investigational pharmaceutical products. All personnel must consult their institution's Environmental Health & Safety (EHS) department and the compound's specific Safety Data Sheet (SDS) before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical potent investigational compound this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Disposal and Safety Parameters
The following table summarizes critical quantitative limits and timelines for managing hazardous investigational waste.
| Parameter | Guideline | Description |
| Hazardous Waste Storage (Lab) | Max. 10 gallons total | The total volume of hazardous waste stored in a laboratory should not exceed this limit.[1] |
| SAA Storage (Partial Container) | Up to 1 year | A partially filled, properly closed and labeled hazardous waste container can remain in a Satellite Accumulation Area (SAA).[2] |
| SAA Storage (Full Container) | Max. 3 days | Once a waste container is full, it must be removed from the SAA within three days.[2][3] |
| Expired Product Holding Period | 60 days | Expired investigational products should be held for a maximum of 60 days awaiting sponsor disposition before being destroyed.[4] |
| Aqueous Waste pH for Drain Disposal | pH 5.5 - 10.5 | Only applies to non-hazardous, dilute aqueous solutions. Potent compounds like this compound should not be drain disposed. |
| Record Retention | Min. 3 years | All records related to the disposal and destruction of the investigational product must be maintained for a minimum of three years. |
| Deactivation Efficiency | >99% | Using activated carbon-based methods can achieve over 99% deactivation of the active pharmaceutical ingredient over a 28-day period. |
Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step process for the safe handling and disposal of this compound from the point of generation to final destruction.
Personnel Requirements: All laboratory personnel handling this waste must be current on institutional Chemical Waste Management training.
Step 1: Hazard Characterization
-
Contact your institution's EHS department to confirm that this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).
-
Review the SDS for specific handling, reactivity, and personal protective equipment (PPE) requirements.
Step 2: Waste Segregation and Container Selection
-
Collect waste this compound (solids, contaminated labware, and liquids) in a designated, compatible hazardous waste container.
-
Use sturdy, leak-proof containers with secure, screw-top caps.
-
For liquid waste, ensure the container material is chemically resistant to the compound and any solvents.
-
Never mix incompatible waste streams. For example, do not mix acidic waste with organic solvent waste.
-
-
The first rinse of any emptied chemical container must be collected and disposed of as hazardous waste.
Step 3: Labeling
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label obtained from EHS to the container.
-
Complete the label with the following information:
-
The words "Hazardous Waste".
-
Principal Investigator's (PI) name and contact number.
-
Laboratory building and room number.
-
Full chemical name(s) of all constituents, including solvents (no abbreviations or formulas).
-
The percentage or volume composition of each component.
-
Associated hazards (e.g., toxic, flammable, corrosive).
-
Step 4: Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
All liquid waste containers must be stored in secondary containment (e.g., a plastic tub) to prevent spills.
-
Keep waste containers securely capped at all times, except when adding waste.
-
Conduct and document weekly inspections of the SAA to check for leaks or container degradation.
Step 5: Chemical Deactivation Protocol (Activated Carbon Method) For enhanced safety and to render the compound non-retrievable, a deactivation step is recommended prior to EHS pickup. This method is based on the high adsorption capacity of activated carbon.
-
Objective: To irreversibly adsorb this compound onto activated carbon, neutralizing its activity.
-
Methodology:
-
Select a hazardous waste container large enough to hold the waste plus the deactivation materials, ensuring at least one inch of headroom.
-
For every 1 gram of solid this compound waste or 10 mL of concentrated liquid waste, add approximately 10 grams of powdered activated carbon to the container.
-
Add water to the container to create a slurry, ensuring all waste is wetted. The water initiates the adsorption process.
-
Securely cap the container and agitate gently to ensure thorough mixing.
-
Allow the mixture to stand in the SAA. While significant deactivation occurs within hours, near-complete deactivation can take up to 28 days.
-
The container must still be labeled as hazardous waste, with "Activated Carbon" added to the list of constituents.
-
Step 6: Arranging for Final Disposal
-
Once the container is full (or approaching the 1-year time limit), submit a chemical waste pickup request to EHS.
-
EHS will collect the container, transport it to a central storage facility, and arrange for final disposal, which is typically high-temperature incineration by a certified vendor.
Step 7: Documentation and Record Keeping
-
Maintain a copy of the completed waste pickup request form for your records.
-
The disposal vendor will provide a certificate of destruction to the institution. Ensure these records are accessible and are retained for at least three years.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of investigational compounds like this compound.
Caption: Decision workflow for disposal of potent investigational compounds.
References
Essential Safety and Handling Protocols for SPI-112
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of SPI-112 (CAS No. 1051387-90-6), a cell-impermeable inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment. The following table summarizes the required PPE for various operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Safety glasses with side-shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. | Lab coat |
| Solution Preparation | Safety glasses with side-shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Use in a well-ventilated area or chemical fume hood. | Lab coat |
| Cell Culture/Assays | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Standard cell culture hood | Lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | NIOSH-approved respirator | Chemical-resistant apron or coveralls |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the recommended procedure for laboratory use.
Caption: General workflow for safely handling this compound in a laboratory setting.
Experimental Protocols
While specific experimental designs will vary, a common application of SHP2 inhibitors like this compound involves cell-based assays. Research has been conducted on a cell-permeable methyl ester analog, SPI-112Me, which is hydrolyzed to this compound upon cell entry. The general steps for such an experiment are as follows:
-
Cell Culture : Plate and grow the desired cell line (e.g., MDA-MB-468 breast cancer cells) to the appropriate confluence.
-
Compound Preparation : Prepare a stock solution of SPI-112Me in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution to the desired final concentrations in cell culture media.
-
Cell Treatment : Pre-treat the cells with varying concentrations of SPI-112Me for a specified period.
-
Stimulation : Induce the signaling pathway of interest, for example, by treating the cells with epidermal growth factor (EGF) to stimulate SHP2 activity.
-
Lysis and Analysis : Lyse the cells to extract proteins. Analyze the cell lysates using techniques such as immunoblotting to assess the phosphorylation status of target proteins (e.g., Erk1/2) and determine the inhibitory effect of the compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Segregation and disposal workflow for this compound waste.
Key Disposal Guidelines:
-
Solid Waste : Unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of solutions down the drain.
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.
-
Empty Containers : Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
